Mmp-13-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H16F3N3O3 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
6-fluoro-5-(2-fluoroethoxy)-N-[(4-fluoro-3-methylphenyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C19H16F3N3O3/c1-10-8-11(2-3-12(10)21)9-23-19(27)17-24-14-5-4-13(22)16(28-7-6-20)15(14)18(26)25-17/h2-5,8H,6-7,9H2,1H3,(H,23,27)(H,24,25,26) |
Clave InChI |
MVQCEAOGAKVDKG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Development of MMP-13 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix components, particularly type II collagen.[1][2] Its overactivity is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer, making it a compelling therapeutic target.[1][3] This technical guide provides an in-depth overview of the discovery and development of MMP-13 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
The Rationale for Targeting MMP-13
MMP-13 is a member of the matrix metalloproteinase (MMP) family, which is involved in tissue remodeling and repair.[1] However, in pathological conditions, the overexpression of MMP-13 leads to excessive breakdown of the extracellular matrix.[1] In osteoarthritis, for instance, MMP-13 is the primary enzyme responsible for the degradation of type II collagen in articular cartilage, leading to joint degeneration and pain.[1][4] Similarly, in cancer, MMP-13 facilitates tumor invasion and metastasis by breaking down the surrounding matrix.[1][5] The development of potent and selective MMP-13 inhibitors, therefore, represents a promising therapeutic strategy to halt or slow the progression of these diseases.[1][4]
Discovery of MMP-13 Inhibitors: Strategies and Screening
The discovery of MMP-13 inhibitors has largely followed two main strategies: targeting the zinc-binding active site and developing allosteric inhibitors that bind to other regions of the enzyme.
Zinc-Binding vs. Non-Zinc-Binding Inhibitors
Early efforts focused on designing inhibitors that chelate the catalytic zinc ion in the active site of MMP-13.[6] While this approach yielded potent inhibitors, many suffered from a lack of selectivity against other MMPs and metalloproteinases, leading to off-target effects and clinical failures.[4][7]
More recent strategies have focused on developing non-zinc-binding inhibitors that achieve selectivity by exploiting the unique structural features of the MMP-13 active site, particularly the large S1' specificity pocket.[6][7] These inhibitors often exhibit improved selectivity profiles and a reduced risk of off-target effects.[7][8]
Structure-Activity Relationship (SAR) Studies
Structure-guided drug design and systematic SAR studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of MMP-13 inhibitors.[7][9] By systematically modifying different chemical moieties of a lead compound, researchers can identify key structural features that enhance binding affinity for MMP-13 while minimizing interactions with other MMPs.[7]
Quantitative Data on Representative MMP-13 Inhibitors
The following tables summarize key quantitative data for several representative MMP-13 inhibitors, highlighting their potency and selectivity.
Table 1: In Vitro Potency of Selected MMP-13 Inhibitors
| Compound | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | MMP-9 IC50 (nM) | TACE IC50 (nM) | Reference |
| Compound 24f | 0.5 | >10000 | - | >10000 | [10] |
| (S)-10a | 2.2 | - | - | - | [9] |
| (R)-10a | 7.0 | - | - | - | [9] |
| 10b | 1.6 | - | - | - | [9] |
| AQU-019 | 4.8 | >1000 | >1000 | >1000 | [8] |
| ALS 1-0635 | - | - | - | - | [11] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency. TACE: TNF-α converting enzyme
Table 2: Preclinical Efficacy of Selected MMP-13 Inhibitors
| Compound | Animal Model | Dose | Efficacy | Reference |
| Compound 24f | Rat model of MMP-13-induced cartilage degradation | 10 mg/kg (oral) | 40% inhibition of proteoglycan release | [10] |
| Compound 24f | Rat model of MMP-13-induced cartilage degradation | 30 mg/kg (oral) | 75% inhibition of proteoglycan release | [10] |
| Specific MMP-13 inhibitor | SCID mouse co-implantation model of RA | 60 mg/kg/day | 75.5% decrease in cartilage invasion by RASF | [12] |
| Specific MMP-13 inhibitor | Collagen-induced arthritis (CIA) in mice | 30 mg/kg | 38% inhibition of joint erosion | [12] |
| ALS 1-0635 | Rat monoiodoacetate (MIA)-induced OA model | - | Modulated cartilage damage | [11] |
RA: Rheumatoid Arthritis; RASF: Rheumatoid Arthritis Synovial Fibroblasts; OA: Osteoarthritis
Experimental Protocols
The development of MMP-13 inhibitors relies on a series of well-defined experimental protocols to assess their potency, selectivity, and efficacy.
Enzymatic Assays
Objective: To determine the inhibitory activity of a compound against MMP-13 and other MMPs.
General Protocol:
-
Recombinant human MMP catalytic domains are used.
-
A fluorescent substrate, such as a triple-helical peptide, is incubated with the enzyme in the presence and absence of the test compound.
-
The rate of substrate cleavage is measured by monitoring the increase in fluorescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]
In Vitro Cartilage Degradation Assays
Objective: To evaluate the ability of an inhibitor to prevent cartilage breakdown.
General Protocol:
-
Bovine or human articular cartilage explants are cultured.
-
Cartilage degradation is induced by stimulating the explants with pro-inflammatory cytokines like interleukin-1α (IL-1α) and oncostatin M.
-
The test compound is added to the culture medium.
-
The release of cartilage breakdown products, such as proteoglycans (measured as glycosaminoglycans) and type II collagen fragments (e.g., C1,C2 epitope), into the medium is quantified.[11]
-
The percentage of inhibition of cartilage degradation is calculated by comparing the treated groups to the stimulated, untreated control.
Animal Models of Disease
Objective: To assess the in vivo efficacy and safety of an MMP-13 inhibitor.
Common Models:
-
Monoiodoacetate (MIA)-induced Osteoarthritis Model (Rat): Intra-articular injection of MIA induces cartilage degradation and joint pain, mimicking aspects of OA. The efficacy of the inhibitor is assessed by histological analysis of cartilage damage and assessment of pain behavior.[11]
-
Surgical Models of Osteoarthritis (e.g., Medial Meniscus Tear in Rats): Surgical destabilization of the joint leads to a more chronic and progressive cartilage degradation, providing a model to evaluate the chondroprotective effects of long-term treatment.[11]
-
Collagen-Induced Arthritis (CIA) Model (Mouse or Rabbit): Immunization with type II collagen induces an inflammatory arthritis resembling rheumatoid arthritis. This model is used to evaluate the anti-inflammatory and anti-erosive effects of the inhibitor.[12]
-
SCID Mouse Co-implantation Model of Rheumatoid Arthritis: Human rheumatoid arthritis synovial fibroblasts (RASF) are co-implanted with human cartilage into severe combined immunodeficient (SCID) mice. This model assesses the ability of the inhibitor to prevent the invasion of human cartilage by the aggressive synovial cells.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the drug discovery process is crucial for a comprehensive understanding.
Caption: MMP-13 Signaling Pathway Activation.
Caption: MMP-13 Inhibitor Discovery and Development Workflow.
Conclusion
The discovery and development of MMP-13 inhibitors have evolved significantly, moving from broad-spectrum, zinc-chelating compounds to highly selective, non-zinc-binding molecules with improved safety profiles. The strategic application of structure-based drug design, coupled with a robust suite of in vitro and in vivo assays, has been critical to this progress. While no MMP-13 inhibitor has yet reached the market, the continued refinement of these compounds holds significant promise for the development of novel, disease-modifying therapies for osteoarthritis, cancer, and other MMP-13-driven pathologies.
References
- 1. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ten years in the life of an enzyme: the story of the human MMP-13 (collagenase-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ard.bmj.com [ard.bmj.com]
The Role of Selective MMP-13 Inhibitors in Osteoarthritis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinase-13 (MMP-13), a key collagenase, plays a pivotal role in the degradation of type II collagen, the primary structural component of cartilage.[1][2] This central role makes MMP-13 a compelling therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs). This technical guide provides an in-depth overview of the role of selective MMP-13 inhibitors in osteoarthritis research, with a focus on their mechanism of action, preclinical evaluation, and the experimental protocols utilized to assess their efficacy. While data on a variety of selective inhibitors is discussed, this guide will use publicly available information on representative compounds to illustrate the principles of targeting MMP-13 in OA.
Introduction: The Rationale for Targeting MMP-13 in Osteoarthritis
The pathogenesis of osteoarthritis involves an imbalance between anabolic and catabolic processes in the articular cartilage, leading to a net loss of extracellular matrix (ECM).[2] MMP-13 is a primary driver of the catabolic cascade, exhibiting a high specificity for cleaving type II collagen, a process that is largely irreversible and critical to the structural failure of cartilage.[1][3] In osteoarthritic joints, the expression and activity of MMP-13 are significantly upregulated in chondrocytes and synovial cells.[2][4] This elevated MMP-13 activity directly contributes to cartilage erosion and the overall progression of OA.[5][6] Therefore, the selective inhibition of MMP-13 represents a promising therapeutic strategy to slow or halt the structural damage associated with OA.
While a multitude of MMP-13 inhibitors have been developed, this guide will provide a consolidated view of the data and methodologies used in their evaluation. One such inhibitor, MMP-13-IN-1, has been identified as a potent and selective inhibitor of MMP-13 with an IC50 value of 16 nM; however, its primary application in published research has been in the context of atherosclerosis. For the purposes of this guide, and to provide a comprehensive overview of the methodologies in OA research, we will draw upon data from other well-characterized selective MMP-13 inhibitors where extensive osteoarthritis-focused research is publicly available.
Mechanism of Action and Signaling Pathways
MMP-13 is regulated by a complex network of signaling pathways that are often dysregulated in osteoarthritis. Pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) are potent inducers of MMP-13 expression in chondrocytes.[2][4] These cytokines activate several intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, JNK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which in turn promote the transcription of the MMP13 gene.[7][8]
Selective MMP-13 inhibitors act by binding to the active site of the enzyme, preventing it from cleaving its substrates, most notably type II collagen. The development of inhibitors with high selectivity for MMP-13 over other MMPs is crucial to minimize off-target effects and potential musculoskeletal side effects that have been observed with broad-spectrum MMP inhibitors.[2][9]
Below is a diagram illustrating the key signaling pathways leading to MMP-13 production and the point of intervention for selective inhibitors.
Quantitative Data on Selective MMP-13 Inhibitors
The efficacy of selective MMP-13 inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative selective MMP-13 inhibitors from published studies.
Table 1: In Vitro Potency and Selectivity of Representative MMP-13 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound | MMP-13 | 16 | - | Data primarily from atherosclerosis research.[9] |
| AQU-019 | MMP-13 | 4.8 | - | Highly selective against other MMPs (MMP-1, -2, -3, -7, -8, -9, -10, -12).[2] |
| ALS 1-0635 | MMP-13 | - | - | Non-competitive inhibitor.[9] |
| Compound 5 | MMP-13 | 3.0 ± 0.2 | - | Highly selective compared to other MMPs.[7] |
Table 2: Efficacy of Representative MMP-13 Inhibitors in Cartilage Degradation Models
| Compound | Model System | Treatment Concentration | Inhibition of Cartilage Degradation (%) |
| ALS 1-0635 | Bovine Articular Cartilage Explants | 500 nM | 48.7 |
| 5000 nM | 87.1 | ||
| AQU-019 | Rat MIA Model | Intra-articular injection | Significant chondroprotection observed.[2] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MMP-13 inhibitors. Below are representative protocols for key experiments.
In Vitro MMP-13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (e.g., this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add a fixed concentration of recombinant human MMP-13 to each well of the microplate.
-
Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 440 nm).
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Cartilage Explant Degradation Assay
Objective: To assess the ability of a test compound to protect cartilage from degradation in an ex vivo setting.
Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM/F12)
-
Pro-inflammatory cytokines (e.g., IL-1β and oncostatin M)
-
Test compound
-
Assay kits for measuring glycosaminoglycan (GAG) and collagen degradation products (e.g., C2C ELISA)
Procedure:
-
Harvest articular cartilage explants from fresh bovine joints or human donors.
-
Culture the explants in serum-free medium for 24-48 hours to equilibrate.
-
Pre-treat the explants with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce cartilage degradation by adding a cocktail of pro-inflammatory cytokines (e.g., IL-1β and oncostatin M) to the culture medium.
-
Continue the culture for a defined period (e.g., 7-14 days), replenishing the medium and compounds as necessary.
-
Collect the culture supernatants at various time points for analysis of GAG and collagen degradation markers.
-
At the end of the experiment, digest the cartilage explants to determine the remaining GAG and collagen content.
-
Assess the protective effect of the compound by comparing the levels of degradation markers and remaining matrix components in treated versus untreated, cytokine-stimulated explants.
In Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Model
Objective: To evaluate the in vivo efficacy of a test compound in a chemically-induced model of osteoarthritis in rats.
Materials:
-
Male Lewis rats
-
Monoiodoacetate (MIA)
-
Test compound formulated for intra-articular or oral administration
-
Anesthesia
-
Histological stains (e.g., Safranin O/Fast Green)
-
Pain assessment tools (e.g., von Frey filaments)
Procedure:
-
Induce osteoarthritis by a single intra-articular injection of MIA into the knee joint of anesthetized rats.
-
Administer the test compound according to the desired dosing regimen (e.g., daily oral gavage or weekly intra-articular injections) starting at a specific time point post-MIA injection.
-
Monitor the development of OA-related pain using behavioral assessments at regular intervals.
-
At the end of the study (e.g., 28 days post-MIA injection), euthanize the animals and collect the knee joints.
-
Process the joints for histological analysis.
-
Stain sagittal sections of the joint with Safranin O/Fast Green to visualize cartilage and proteoglycan content.
-
Score the severity of cartilage degradation, subchondral bone changes, and synovitis using a validated scoring system (e.g., OARSI score).
-
Compare the histological scores and pain behavior between the compound-treated and vehicle-treated groups to determine the in vivo efficacy.
The following diagram outlines the general workflow for evaluating a selective MMP-13 inhibitor.
Conclusion
Selective inhibition of MMP-13 remains a highly viable and promising strategy for the development of disease-modifying treatments for osteoarthritis. The central role of MMP-13 in the degradation of type II collagen provides a strong rationale for its therapeutic targeting. A systematic and rigorous preclinical evaluation, employing a combination of in vitro enzymatic and cell-based assays, ex vivo cartilage explant models, and in vivo animal models of OA, is essential to identify and characterize potent, selective, and safe MMP-13 inhibitors. While specific data on this compound in osteoarthritis is limited, the methodologies and principles outlined in this guide, drawn from extensive research on other selective MMP-13 inhibitors, provide a robust framework for advancing novel candidates toward clinical development. Future research should continue to focus on optimizing selectivity, improving pharmacokinetic properties, and demonstrating long-term efficacy and safety in clinically relevant models.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone Attenuates the Expression of MMP-13 in Chondrocytes through MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MMP-13-IN-1 in Cancer Cell Invasion: A Technical Guide for Researchers
Abstract
Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase critically implicated in the progression of various malignancies. Its overexpression is a hallmark of aggressive tumors, where it facilitates invasion and metastasis by degrading components of the extracellular matrix (ECM), particularly type II collagen.[1][2] The development of potent and selective inhibitors for MMP-13 is therefore a key strategy in oncology research. This technical guide focuses on MMP-13-IN-1, a potent and selective inhibitor of MMP-13, and its application in studying and potentially impeding cancer cell invasion. We will explore its mechanism of action, relevant signaling pathways, and provide detailed protocols for key experimental assays.
Introduction: MMP-13 in the Tumor Microenvironment
Matrix metalloproteinases are key regulators of the tumor microenvironment, driving cancer progression through their role in ECM degradation, invasion, and metastasis.[3] MMP-13, specifically, shows a broad substrate specificity, enabling it to cleave fibrillar collagens (types I, II, and III) as well as other ECM components like fibronectin and laminin.[1][4] Its expression is typically low in normal physiological conditions but becomes significantly upregulated in numerous cancers, including breast, lung, colorectal, and head and neck squamous cell carcinoma (HNSCC).[2][3] This aberrant expression often correlates with increased tumor aggressiveness and poor patient prognosis.[2][3]
The process of invasion is a critical early step in metastasis, where cancer cells breach the basement membrane and invade the surrounding stroma.[5] MMP-13 facilitates this by:
-
Direct ECM Degradation: Creating physical pathways for cancer cells to move through the tissue.[3]
-
Release of Bioactive Molecules: Liberating ECM-sequestered growth factors, such as Transforming Growth Factor-Beta (TGF-β), that can further promote tumor growth and invasion.[1][6]
-
Induction of Epithelial-Mesenchymal Transition (EMT): Contributing to a cellular reprogramming process where epithelial cells acquire invasive and migratory mesenchymal characteristics.[1][2]
Given its central role, the selective inhibition of MMP-13 presents a promising therapeutic avenue.
This compound: A Potent and Selective Inhibitor
This compound is a selective inhibitor of MMP-13, demonstrating high potency. While extensive peer-reviewed studies on this specific compound in cancer models are emerging, its utility as a research tool is grounded in its ability to selectively target MMP-13's enzymatic activity.
| Compound | Target | IC₅₀ | Selectivity Profile |
| This compound | MMP-13 | 16 nM | Data on selectivity against other MMPs is limited in public literature; however, similar selective inhibitors often show >100-fold selectivity against other MMPs like MMP-1, -2, -8, and -9.[7][8] |
Note: The IC₅₀ value is sourced from commercial suppliers. Researchers should perform their own validation experiments.
Mechanism of Action: Interruption of Pro-Invasive Signaling
The expression and activity of MMP-13 are tightly regulated by complex signaling networks within the cancer cell and its microenvironment. By inhibiting MMP-13, this compound can disrupt these pro-invasive cascades.
Key Signaling Pathways Regulating MMP-13
Two major pathways that control MMP-13 expression are the TGF-β and Integrin-mediated pathways.
-
TGF-β Signaling: TGF-β is a potent inducer of EMT and MMP-13 expression.[1][2] In some cancers, the TGF-β signaling pathway enhances MMP-13 transcription through the activation of transcription factors like ATF3, which complexes with c-Jun and JunB at the MMP-13 promoter.[3] In breast cancer, this can be mediated through a non-canonical pathway involving αvβ6 integrin and the histone acetyltransferase EP300.[9] MMP-13 can also activate latent TGF-β from the ECM, creating a vicious feedback loop that amplifies invasion.[1][10]
-
Integrin-FAK-p38 MAPK Signaling: The interaction of metastatic cancer cells with type I collagen, a major component of the bone matrix, stimulates integrins α1β1 and α2β1.[11][12] This engagement triggers the autophosphorylation and activation of Focal Adhesion Kinase (FAK) and subsequently the p38 Mitogen-Activated Protein Kinase (MAPK).[11][13] This cascade ultimately leads to the upregulation of MMP-13 expression, promoting osteolytic lesions and bone metastasis.[11]
The inhibition of MMP-13 by this compound directly blocks the downstream ECM degradation required for invasion, effectively severing a critical link in these signaling chains.
Quantitative Analysis of MMP-13 Inhibition
While specific data for this compound is limited, studies using siRNA-mediated knockdown of MMP-13 in oral cancer cell lines (OC3 and the more invasive OC3-I5) provide a clear quantitative demonstration of the effects of inhibiting MMP-13 function.
| Cell Line | Inhibitory Method | Assay | Result (% Reduction) | Reference |
| OC3 | siMMP-13 | Transwell Migration | ~40% | [14][15] |
| OC3 | siMMP-13 | Transwell Invasion | ~40% | [14][15] |
| OC3-I5 | siMMP-13 | Transwell Migration | ~60% | [14][15] |
| OC3-I5 | siMMP-13 | Transwell Invasion | ~60% | [14][15] |
These results strongly indicate that inhibiting MMP-13 significantly reduces the migratory and invasive capabilities of cancer cells, with a more pronounced effect in cells selected for higher invasive potential.[14][15]
Experimental Protocols for Studying this compound
To assess the efficacy of this compound in a research setting, a series of standardized in vitro assays can be employed.
Cell Invasion (Transwell) Assay
This assay measures the ability of cells to invade through a simulated basement membrane.[16][17]
-
Preparation:
-
Use 24-well inserts with an 8.0 µm pore size PET membrane.
-
Thaw basement membrane extract (e.g., Matrigel®) or Type I Collagen on ice.[18] Dilute to 1 mg/mL in serum-free, ice-cold medium.
-
Coat the top of each insert membrane with 100 µL of the ECM solution and incubate overnight at 37°C to allow for polymerization.
-
-
Cell Seeding:
-
Culture cancer cells (e.g., MDA-MB-231, HCT116) to ~80% confluency.
-
Harvest cells and resuspend in serum-free medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Seed 1 x 10⁵ cells in 100 µL into the upper chamber of the inserts.[16]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate at 37°C in a 5% CO₂ incubator for 16-72 hours, depending on the cell line's invasive potential.[16]
-
-
Quantification:
-
After incubation, remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix the inserts in 4% paraformaldehyde or methanol.
-
Stain the cells on the underside of the membrane with Crystal Violet or DAPI.
-
Count the number of stained cells in several microscopic fields for each insert. Calculate the average and compare treated samples to the control.
-
Gelatin or Collagen Zymography
Zymography detects the enzymatic activity of MMPs in conditioned media or cell lysates.[19]
-
Sample Preparation:
-
Culture cells to ~80% confluency. Wash twice with PBS and replace with serum-free medium.
-
Treat cells with this compound or vehicle for 24-48 hours.
-
Collect the conditioned media. Centrifuge to remove cell debris.
-
Determine protein concentration and mix 20-30 µg of protein with non-reducing sample buffer (do not boil).
-
-
Electrophoresis:
-
Renaturation and Development:
-
Wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100) at room temperature to remove SDS and allow enzymes to refold.
-
Incubate the gel overnight (16-48 hours) at 37°C in a development buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂).
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain until clear bands appear against a blue background. These clear bands represent areas of substrate degradation by MMPs.
-
The position of the bands corresponds to the molecular weight of the pro- and active forms of the MMPs.
-
Western Blot Analysis
This technique is used to measure changes in the expression of key proteins involved in invasion and EMT.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-MMP-13
-
Anti-E-cadherin (epithelial marker)
-
Anti-Vimentin (mesenchymal marker)
-
Anti-Snail/Twist (EMT transcription factors)
-
Anti-phospho-p38, Anti-total-p38
-
Anti-β-actin (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
Conclusion and Future Directions
MMP-13 is a validated and critical driver of cancer cell invasion and metastasis.[1][3] Potent and selective inhibitors like this compound are invaluable tools for dissecting the molecular mechanisms of these processes. By directly blocking the catalytic activity of MMP-13, these inhibitors can attenuate ECM degradation, disrupt pro-invasive signaling cascades, and potentially reverse the EMT phenotype. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the anti-invasive effects of MMP-13 inhibitors and further explore their therapeutic potential in preclinical cancer models. Future studies should focus on validating the efficacy of this compound in in vivo models of metastasis and exploring its synergistic potential with other anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Invasion Assays and Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 6. Unveiling Matrix Metalloproteinase 13’s Dynamic Role in Breast Cancer: A Link to Physical Changes and Prognostic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGFβ-mediated MMP13 secretion drives myoepithelial cell dependent breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of MMP-13 expression in bone-metastasizing cancer cells by type I collagen through integrin α1β1 and α2β1-p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of MMP-13 Expression in Bone-metastasizing Cancer Cells by Type I Collagen through Integrin α1β1 and α2β1-p38 MAPK Signaling | Anticancer Research [ar.iiarjournals.org]
- 13. Integrins play a critical role in mechanical stress-induced p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. MMP-13 is involved in oral cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Host and tumor derived MMP13 regulate extravasation and establishment of colorectal metastases in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
- 18. Collagen I but not Matrigel matrices provide an MMP-dependent barrier to ovarian cancer cell penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.upenn.edu [med.upenn.edu]
- 21. An improved collagen zymography approach for evaluating the collagenases MMP-1, MMP-8, and MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
MMP-13-IN-1: A Technical Guide for Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a critical enzyme in the degradation of the extracellular matrix, particularly type II collagen.[1][2][3] Its upregulation in atherosclerotic plaques is strongly associated with plaque instability and rupture, the primary cause of myocardial infarctions and strokes.[4][5] This technical guide provides an in-depth overview of MMP-13-IN-1, a potent and selective inhibitor of MMP-13, as a promising therapeutic agent for atherosclerosis research.[6] We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways and experimental workflows.
The Role of MMP-13 in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries.[4][7] The stability of these plaques is a crucial determinant of clinical outcomes. A stable plaque has a thick fibrous cap, rich in collagen, that sequesters the thrombogenic lipid core.[8] Conversely, a vulnerable plaque has a thin, collagen-poor fibrous cap, prone to rupture.[5]
MMP-13 plays a pivotal role in the weakening of the fibrous cap by degrading fibrillar collagens.[5][8][9] Increased expression and activity of MMP-13 are observed in macrophage-rich areas of human atherosclerotic plaques, particularly at the rupture-prone shoulder regions.[5][10] Studies in animal models have demonstrated that the genetic deletion or pharmacological inhibition of MMP-13 leads to increased collagen content in atherosclerotic plaques, thereby promoting a more stable plaque phenotype.[9][11][12]
This compound: A Selective Inhibitor
This compound is a potent and selective small molecule inhibitor of MMP-13.[6] Its high selectivity for MMP-13 over other MMPs is a significant advantage, as broad-spectrum MMP inhibitors have been associated with dose-limiting side effects, such as musculoskeletal syndrome.[13][14]
Mechanism of Action
This compound functions by binding to the active site of the MMP-13 enzyme, thereby blocking its collagenolytic activity.[2] By inhibiting MMP-13, this compound is expected to reduce the degradation of the fibrous cap, increase collagen accumulation, and ultimately enhance plaque stability.
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant selective MMP-13 inhibitors.
Table 1: In Vitro Potency and Selectivity of MMP-13 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Other MMPs | Reference |
| This compound | MMP-13 | 16 | Selective | [6] |
| AQU-019 | MMP-13 | 4.8 | Highly selective vs. other MMPs | [15] |
| Compound 24f | MMP-13 | 0.5 | >10,000 nM vs. MMP-1, TACE | [13] |
| Compound 5 | MMP-13 | 3.0 ± 0.2 | Highly selective | [13] |
| Triazolone inhibitor 35 | MMP-13 | 0.071 | >170-fold vs. other MMPs | [13] |
Table 2: In Vivo Efficacy of Selective MMP-13 Inhibition in Atherosclerosis Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| ApoE-/- mice | MMP-13 inhibitor (MMP13i-A) | 10 weeks | 35.6% decrease in MMP-13 activity in aortic arch; Increased plaque collagen content (8.1±1.1% vs. 13.9±1.7% in evolving plaques; 22.2±1.4% vs. 30.7±1.9% in established plaques); No change in plaque size or macrophage content. | [11] |
| Mmp-13-/-/apoE-/- mice | N/A (Genetic deletion) | 10 weeks | Significantly more interstitial collagen in plaques compared to Mmp-13+/+/apoE-/- mice. | [9] |
| ApoE-/- mice | This compound (as compound 5j) | 15 min pre-tracer | Reduced aortic plaque uptake of a radiotracer by 23%. | [6] |
Experimental Protocols
In Vitro MMP-13 Inhibition Assay
This protocol is based on commercially available fluorogenic assay kits designed to measure MMP-13 activity.[1][16]
Objective: To determine the IC50 of this compound against recombinant MMP-13.
Materials:
-
Recombinant human MMP-13 enzyme
-
Fluorogenic MMP-13 substrate (e.g., 5-FAM/QXL™520 FRET peptide)[16]
-
Assay buffer
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add the recombinant MMP-13 enzyme to each well, except for the blank control.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Immediately begin kinetic reading of fluorescence at Ex/Em = 490 nm/520 nm for a specified duration.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol is a generalized procedure based on studies using ApoE-/- mice, a common model for atherosclerosis research.[7][11]
Objective: To evaluate the effect of this compound on atherosclerotic plaque composition and stability.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat, high-cholesterol "Western" diet
-
This compound
-
Vehicle control
-
Surgical and necropsy tools
-
Histology reagents (e.g., Oil Red O, Picrosirius Red)
-
Immunohistochemistry reagents (e.g., antibodies against macrophages, smooth muscle cells)
Procedure:
-
Acclimate 6-8 week old male ApoE-/- mice for one week.
-
Induce atherosclerosis by feeding the mice a Western diet for a specified period (e.g., 8-12 weeks).
-
Divide the mice into two groups: one receiving this compound (e.g., via oral gavage or intraperitoneal injection) and a control group receiving the vehicle.
-
Administer the treatment daily for a defined period (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and heart.
-
En face analysis of aorta: Stain the aorta with Oil Red O to quantify the total atherosclerotic lesion area.
-
Histological analysis of aortic root: Embed the aortic root in OCT, and prepare serial cryosections.
-
Stain with Oil Red O to measure lipid content.
-
Stain with Picrosirius Red and view under polarized light to quantify collagen content.
-
Perform immunohistochemistry to quantify macrophage and smooth muscle cell content within the plaques.
-
-
Analyze the data to compare plaque size, composition (lipid, collagen, macrophage, and smooth muscle cell content), and features of plaque stability between the treated and control groups.
Visualizations
Signaling Pathway of MMP-13 in Atherosclerosis
Caption: Role of MMP-13 in Atherosclerotic Plaque Instability.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for testing this compound in a mouse model.
Conclusion
MMP-13 is a well-validated target for promoting atherosclerotic plaque stability. Selective inhibitors like this compound hold significant promise as research tools and potential therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of MMP-13 in atherosclerosis and to evaluate the efficacy of novel inhibitors in preclinical models. Further research into the long-term effects and optimal dosing of this compound is warranted to advance its potential translation to clinical applications.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metalloproteinases and Vulnerable Atherosclerotic Plaques[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Animal models of human atherosclerosis: current progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Multidimensional Contribution of Matrix Metalloproteinases to Atherosclerotic Plaque Vulnerability: Multiple Mechanisms of Inhibition to Promote Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SensoLyte® Plus 520 MMP-13 Assay Kit Fluorimetric and Enhanced Selectivity - 1 kit [anaspec.com]
Methodological & Application
Application Notes and Protocols for MMP-13-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[1][2] Its expression is typically low in healthy adult tissues but is significantly upregulated in pathological conditions such as osteoarthritis, rheumatoid arthritis, and cancer.[2][3] In cancer, MMP-13 is implicated in tumor growth, invasion, metastasis, and angiogenesis by remodeling the ECM and releasing bioactive molecules.[3][4] The aberrant activity of MMP-13 makes it a compelling therapeutic target for various diseases.[2]
MMP-13-IN-1 is a potent and highly selective inhibitor of MMP-13, with a reported IC50 value of 16 nM.[5] It belongs to the quinazoline-2-carboxamide (B14221085) class of inhibitors.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cellular processes.
Data Presentation
Inhibitor Activity Profile
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | MMP-13 | 16 | - | Potent and selective inhibitor.[5] |
| Compound 5 | MMP-13 | 3.0 ± 0.2 | - | N-O-Isopropyl sulfonamido-based hydroxamate, highly selective.[2] |
| Compound 24f | MMP-13 | 0.5 | 0.19 | Carboxylic acid inhibitor, no activity against MMP-1 or TACE.[2] |
| Triazolone inhibitor 35 | MMP-13 | 0.071 | - | Excellent potency and selectivity over other MMPs.[2] |
| Pyrimidine (B1678525) dicarboxamide 1 | MMP-13 | 8 | - | A starting point for the development of other inhibitors. |
| AQU-019 | MMP-13 | 4.8 | - | A pyrimidine dicarboxamide derivative. |
Signaling Pathways
MMP-13 expression and activity are regulated by complex signaling networks. In chondrocytes, inflammatory cytokines like IL-1β can induce MMP-13 expression through the activation of MAPK pathways (p38 and JNK) and the transcription factor Runx-2. In cancer, signaling pathways involving FAK and ERK have been shown to be activated by MMP-13, promoting angiogenesis.[7] The Wnt/β-catenin signaling pathway is another key regulator of MMP-13 expression.
References
- 1. evetechnologies.com [evetechnologies.com]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of novel, highly potent, and selective quinazoline-2-carboxamide-based matrix metalloproteinase (MMP)-13 inhibitors without a zinc binding group using a structure-based design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QSAR rationales for MMP-13 inhibition by quinazoline derivatives [wisdomlib.org]
Application Notes and Protocols for Preparing MMP-13-IN-1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMP-13-IN-1 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2] With an IC50 value of 16 nM, this small molecule is a valuable tool for studying the role of MMP-13 in various physiological and pathological processes, including atherosclerosis, osteoarthritis, and cancer.[1] Accurate and consistent preparation of a stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 391.34 g/mol | [1] |
| IC50 (MMP-13) | 16 nM | [1] |
| Appearance | Solid | N/A |
| Primary Application | Atherosclerosis Research | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro assays.
-
Acclimatize Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 391.34 g/mol / 1000 = 3.91 mg
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully and accurately weigh 3.91 mg of this compound powder into the tared tube.
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but check for any temperature sensitivity of the compound.
-
-
Storage and Handling:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Labeling: Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
Dilution to Working Concentrations
For cell-based assays, the DMSO stock solution should be serially diluted to the desired final concentration. It is crucial to maintain the final DMSO concentration in the assay medium at a low, non-toxic level, typically below 0.1% (v/v), as higher concentrations can be detrimental to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Simplified MMP-13 Signaling Pathway
MMP-13 expression and activity are regulated by a complex network of signaling pathways. This diagram presents a simplified overview of key upstream regulators and their convergence on MMP-13, which in turn leads to the degradation of extracellular matrix (ECM) components like type II collagen.
References
Application Notes and Protocols for the Use of MMP-13-IN-1 in Collagen Zymography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the turnover and degradation of the extracellular matrix (ECM).[1] A primary function of MMP-13 is the cleavage of type II collagen, a major structural component of articular cartilage.[2][3] Its expression is typically low in healthy tissues but is significantly upregulated in pathological conditions such as osteoarthritis, rheumatoid arthritis, and cancer, where it contributes to tissue destruction and disease progression.[1][2] The potent and specific activity of MMP-13 in collagen degradation makes it a key therapeutic target for various diseases.[3]
MMP-13-IN-1 is a potent and highly selective inhibitor of MMP-13, with a reported half-maximal inhibitory concentration (IC50) of 16 nM.[4] Its mechanism of action involves binding to the active site of the MMP-13 enzyme, thereby blocking its collagenolytic activity. The high selectivity of this compound makes it a valuable tool for studying the specific roles of MMP-13 in complex biological systems and for evaluating its therapeutic potential.
Collagen zymography is a specialized electrophoretic technique used to detect and characterize the activity of collagenolytic enzymes, such as MMP-13.[5] This method involves separating proteins under denaturing but non-reducing conditions in a polyacrylamide gel that is co-polymerized with a collagen substrate, typically type I collagen.[5][6] After electrophoresis, the gel is incubated in a renaturing buffer, which allows the separated enzymes to regain their activity and digest the collagen substrate in their vicinity. Subsequent staining of the gel reveals areas of collagen degradation as clear bands against a dark background, allowing for the semi-quantitative analysis of collagenase activity.[5]
These application notes provide a detailed protocol for utilizing this compound as a specific inhibitor in collagen zymography to confirm MMP-13 activity and to quantify its inhibition in a dose-dependent manner.
Principle of the Assay
The assay combines the principles of collagen zymography with enzymatic inhibition. Samples containing active MMP-13 are electrophoresed on a collagen-containing SDS-PAGE gel. The gel is then divided. One half is incubated in a standard developing buffer to allow for enzymatic activity, while the other half is incubated in a developing buffer containing this compound. The inhibitor will specifically bind to and inactivate MMP-13 within the gel. By comparing the intensity of the lytic bands between the control and inhibitor-treated gel halves, one can confirm the presence of MMP-13 and quantify the inhibitory effect of this compound. A dose-response experiment, using various concentrations of the inhibitor, can be performed to determine the IC50 value under the specific experimental conditions.
Data Presentation
Inhibitor Potency
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | MMP-13 | 16 | Potent and selective | [4] |
Expected Zymographic Results for MMP-13
| Protein Form | Expected Molecular Weight (kDa) | Appearance on Zymogram |
| Pro-MMP-13 | ~60 | Clear lytic band |
| Active MMP-13 | ~48 | Clear lytic band at a lower molecular weight |
Note: Molecular weights can vary slightly between species and due to post-translational modifications.
Hypothetical Quantitative Inhibition Data
| This compound Concentration (nM) | % Inhibition of MMP-13 Activity (Densitometry) |
| 0 (Control) | 0 |
| 1 | 15 |
| 5 | 40 |
| 10 | 65 |
| 50 | 90 |
| 100 | 98 |
Experimental Protocols
Materials and Reagents
-
Type I Collagen: From rat tail or bovine skin
-
This compound: Prepare a stock solution (e.g., 1 mM in DMSO) and store at -20°C.
-
Recombinant MMP-13: As a positive control.
-
Protein Samples: Cell culture supernatants, tissue extracts, or synovial fluid.
-
Tris-HCl
-
Glycine
-
Sodium Dodecyl Sulfate (SDS)
-
Acrylamide/Bis-acrylamide solution (30%)
-
Ammonium Persulfate (APS): 10% (w/v) solution, freshly prepared.
-
TEMED
-
Triton X-100
-
Calcium Chloride (CaCl2)
-
Zinc Chloride (ZnCl2)
-
Brij-35
-
Coomassie Brilliant Blue R-250
-
Methanol
-
Glacial Acetic Acid
-
Glycerol
-
Bromophenol Blue
-
DMSO (as a vehicle control for the inhibitor)
Solution Preparation
-
1.5 M Tris-HCl (pH 8.8): For separating gel.
-
1.0 M Tris-HCl (pH 6.8): For stacking gel.
-
10% (w/v) SDS
-
Running Buffer (10X): 250 mM Tris base, 1.92 M Glycine, 1% (w/v) SDS. Dilute to 1X before use.
-
Sample Buffer (2X, Non-reducing): 125 mM Tris-HCl (pH 6.8), 20% (v/v) Glycerol, 4% (w/v) SDS, 0.002% (w/v) Bromophenol Blue.
-
Washing/Renaturing Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 µM ZnCl2, 2.5% (v/v) Triton X-100.
-
Developing (Incubation) Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 µM ZnCl2, 1% (v/v) Triton X-100, 0.02% (w/v) Brij-35.
-
Staining Solution: 0.25% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid.
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid.
Protocol 1: Standard Collagen Zymography
-
Gel Preparation:
-
Prepare a 10% polyacrylamide separating gel containing 1 mg/mL of type I collagen.
-
Mix the separating gel components (acrylamide, Tris buffer, SDS, collagen solution).
-
Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel.
-
Overlay with water or isopropanol (B130326) and allow to polymerize for 30-60 minutes.
-
Pour off the overlay and cast a 4% stacking gel on top. Insert the comb and allow it to polymerize.
-
-
Sample Preparation and Loading:
-
Mix protein samples (e.g., 20 µg of total protein from tissue extract or 20 µL of cell culture supernatant) with an equal volume of 2X non-reducing sample buffer.
-
Do not boil the samples.
-
Load the samples into the wells of the polymerized gel. Include a lane with pre-stained molecular weight markers and a lane with recombinant active MMP-13 as a positive control.
-
-
Electrophoresis:
-
Perform electrophoresis at a constant voltage (e.g., 100-120 V) in 1X running buffer at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation:
-
Carefully remove the gel from the glass plates.
-
Wash the gel twice for 30 minutes each in Washing/Renaturing Buffer with gentle agitation at room temperature to remove SDS and allow the enzyme to renature.
-
-
Enzyme Activity Incubation:
-
Incubate the gel in Developing Buffer overnight (16-24 hours) at 37°C in a sealed container.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Staining Solution for 1-2 hours at room temperature with gentle agitation.
-
Destain the gel with Destaining Solution, changing the solution several times, until clear bands appear against a blue background.
-
-
Imaging and Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the lytic bands using densitometry software (e.g., ImageJ). The area of the clear band is proportional to the enzyme activity.
-
Protocol 2: Collagen Zymography with this compound
-
Follow steps 1-4 of the Standard Collagen Zymography Protocol.
-
Inhibitor Incubation:
-
After the renaturation step, cut the gel in half.
-
Incubate one half of the gel in Developing Buffer (Control) containing a final concentration of DMSO equivalent to the highest concentration of inhibitor used (vehicle control).
-
Incubate the other half in Developing Buffer (Inhibitor) containing the desired concentration of this compound (e.g., a starting concentration of 100 nM, which is ~6x the reported IC50).
-
For a dose-response experiment, prepare separate gels or lanes for each concentration of this compound (e.g., 0, 1, 5, 10, 50, 100 nM).
-
Incubate overnight (16-24 hours) at 37°C.
-
-
Follow steps 6-7 of the Standard Collagen Zymography Protocol.
-
Data Analysis:
-
Compare the band intensity of MMP-13 in the control lane/gel half to the inhibitor-treated lane/gel half.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for collagen zymography with an inhibitor.
Caption: Inhibition of MMP-13-mediated collagen degradation.
References
- 1. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chondrex.com [chondrex.com]
- 6. SensoLyte® Plus 520 MMP-13 Assay Kit Fluorimetric and Enhanced Selectivity - 1 kit [anaspec.com]
Application Notes and Protocols for MMP-13-IN-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MMP-13-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), in Western blot analysis. This document outlines the mechanism of action, detailed experimental protocols, and data presentation for assessing the inhibitory effects of this compound on MMP-13 expression.
Introduction
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, particularly type II collagen.[1] Dysregulation of MMP-13 activity is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.[2] this compound is a potent and selective small molecule inhibitor of MMP-13 with an IC50 value of 16 nM.[3] Its ability to specifically target MMP-13 makes it a valuable tool for studying the biological functions of this enzyme and for the development of potential therapeutic agents.[2] Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, such as MMP-13, in cell and tissue samples.[4][5]
Mechanism of Action
MMP-13 is typically expressed at low levels in resting tissues but its expression is significantly upregulated by pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and growth factors.[6][7] This upregulation is mediated through the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38) and the NF-κB signaling pathway.[8] These pathways converge on the MMP-13 gene promoter, leading to increased transcription and subsequent protein synthesis.[8] this compound exerts its inhibitory effect by binding to the active site of the MMP-13 enzyme, thereby blocking its proteolytic activity.[2] By treating cells or tissues with this compound, researchers can investigate its impact on MMP-13 expression levels, particularly in response to inflammatory stimuli.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (MMP-13) | 16 nM | [3] |
| Molecular Weight | 495.55 g/mol |
Experimental Protocols
This section provides detailed protocols for the treatment of cells with this compound and subsequent Western blot analysis of MMP-13 expression.
Cell Culture and Treatment with this compound
A common experimental setup involves stimulating cells with a pro-inflammatory agent like IL-1β to induce MMP-13 expression and then treating them with this compound to assess its inhibitory effect.
Materials:
-
Cell line known to express MMP-13 (e.g., chondrocytes, synovial fibroblasts, or various cancer cell lines)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Recombinant human IL-1β
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once the cells reach the desired confluency, replace the complete medium with serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal signaling and enhance the response to stimuli.
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Pre-treatment with this compound: Add the prepared working solutions of this compound or vehicle control to the cells and incubate for a predetermined time (e.g., 1-2 hours). This pre-incubation allows the inhibitor to enter the cells and bind to its target.
-
Stimulation with IL-1β: After the pre-treatment period, add IL-1β to the culture medium at a final concentration known to induce MMP-13 expression (e.g., 10 ng/mL).[9]
-
Incubation: Incubate the cells for a period sufficient to allow for MMP-13 protein expression (e.g., 24 hours).
-
Cell Lysis: Following the incubation period, proceed with cell lysis for protein extraction.
Western Blot Analysis of MMP-13
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against MMP-13
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentrations, normalize the samples to have equal amounts of protein.
-
Add Laemmli sample buffer to the normalized protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against MMP-13 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL detection reagents to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the primary and secondary antibodies using a stripping buffer.
-
Wash the membrane thoroughly and re-block.
-
Probe the membrane with the primary antibody against the loading control (e.g., β-actin or GAPDH).
-
Repeat the secondary antibody incubation, washing, and detection steps.
-
-
Densitometric Analysis:
-
Quantify the band intensities of MMP-13 and the loading control using image analysis software (e.g., ImageJ).[4]
-
Normalize the MMP-13 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the relative expression of MMP-13 in the treated samples compared to the control.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of interleukin 1‐induced matrix metalloproteinase 13 expression in human chondrocytes by interferon γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distal Interleukin-1β (IL-1β) Response Element of Human Matrix Metalloproteinase-13 (MMP-13) Binds Activator Protein 1 (AP-1) Transcription Factors and Regulates Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Efficacy of MMP-13-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[1][2] Upregulation of MMP-13 is strongly associated with the progression of various pathologies, including osteoarthritis, rheumatoid arthritis, and cancer.[1][2][3][4] In oncology, elevated MMP-13 expression is linked to increased tumor invasion, metastasis, and angiogenesis, making it a compelling therapeutic target.[5][6][7] MMP-13-IN-1 is a potent and selective inhibitor of MMP-13, designed to abrogate its enzymatic activity and thereby mitigate its pathological effects.
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of this compound. The protocols detailed herein are designed to assess the inhibitor's impact on cancer cell viability, migration, invasion, and the modulation of key signaling pathways.
Key Signaling Pathways Involving MMP-13
MMP-13 expression and activity are regulated by a complex network of signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of this compound. Key pathways include the TGF-β, ERK/NF-κB, and PI3K/Akt signaling cascades, which are activated by various growth factors and cytokines.[5] Inhibition of MMP-13 by this compound is expected to disrupt the downstream effects of these pathways, which include ECM degradation, leading to reduced cell invasion and metastasis.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow:
Protocol:
-
Seed cancer cells (e.g., MDA-MB-231, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1 to 4 hours at 37°C, or until a significant color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MDA-MB-231 | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{>100} |
| 1 | 98.2 ± 5.1 | ||
| 10 | 95.6 ± 3.8 | ||
| 25 | 92.1 ± 4.2 | ||
| 50 | 88.9 ± 3.5 | ||
| 100 | 85.3 ± 4.9 | ||
| HCT-116 | 0 (Vehicle) | 100 ± 5.2 | \multirow{6}{}{>100} |
| 1 | 99.1 ± 4.8 | ||
| 10 | 96.3 ± 3.9 | ||
| 25 | 94.5 ± 4.1 | ||
| 50 | 90.7 ± 3.7 | ||
| 100 | 87.4 ± 4.3 |
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the ability of this compound to inhibit the migratory and invasive potential of cancer cells.
Workflow:
Protocol:
-
For the invasion assay, coat the upper surface of 8.0 µm pore size transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts remain uncoated.
-
Seed serum-starved cancer cells (1 x 10^5 cells/well) into the upper chamber in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate for 24 to 48 hours at 37°C.
-
Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface with methanol (B129727) and stain with crystal violet.
-
Elute the crystal violet and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Express the results as a percentage of migration/invasion relative to the vehicle control.
Data Presentation:
| Assay Type | Cell Line | This compound Concentration (µM) | % Migration/Invasion (Mean ± SD) |
| Migration | MDA-MB-231 | 0 (Vehicle) | 100 ± 8.2 |
| 1 | 75.4 ± 6.5 | ||
| 10 | 42.1 ± 5.1 | ||
| 25 | 25.8 ± 4.3 | ||
| Invasion | MDA-MB-231 | 0 (Vehicle) | 100 ± 9.5 |
| 1 | 68.3 ± 7.2 | ||
| 10 | 35.9 ± 6.3 | ||
| 25 | 18.7 ± 3.9 |
Western Blot Analysis
This technique is used to detect changes in the protein levels of MMP-13 and downstream markers of epithelial-mesenchymal transition (EMT) following treatment with this compound.
Protocol:
-
Culture cancer cells to 70-80% confluency and treat with this compound at various concentrations for 24 to 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MMP-13, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation:
| Target Protein | Treatment (this compound, 10 µM) | Relative Protein Expression (Normalized to Loading Control) |
| MMP-13 | Vehicle | 1.00 |
| This compound | 0.95 | |
| E-cadherin | Vehicle | 1.00 |
| This compound | 1.85 | |
| N-cadherin | Vehicle | 1.00 |
| This compound | 0.45 | |
| Vimentin | Vehicle | 1.00 |
| This compound | 0.52 |
Conclusion
The described cell-based assays provide a robust framework for characterizing the efficacy of this compound. By assessing its impact on cell viability, migration, invasion, and key protein markers, researchers can gain valuable insights into its therapeutic potential for the treatment of cancer and other MMP-13-driven diseases. The provided protocols and data presentation formats offer a standardized approach to facilitate data comparison and interpretation.
References
- 1. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing MMP-13-IN-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of MMP-13-IN-1, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen, making it a critical therapeutic target in diseases such as osteoarthritis, rheumatoid arthritis, and cancer.[1][2] The following protocols and data summaries are based on established methodologies for testing selective MMP-13 inhibitors in relevant animal models.
Mechanism of Action and Signaling Pathways
MMP-13 is a zinc-dependent endopeptidase that plays a significant role in tissue remodeling and degradation.[3] Its expression is tightly regulated and induced by various pro-inflammatory cytokines and growth factors, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[4][5] These stimuli activate complex signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which converge on the MMP-13 gene promoter to increase its transcription.[6][7] this compound is designed to selectively bind to the active site of the MMP-13 enzyme, thereby inhibiting its collagenolytic activity and preventing the breakdown of cartilage and other matrix components.[1]
Animal Models for Efficacy Testing
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of this compound. Models of osteoarthritis and rheumatoid arthritis are most relevant.
Osteoarthritis (OA) Models
Surgically and chemically induced OA models in rodents are widely used to mimic the cartilage degradation seen in human OA.[8][9]
-
Surgically-Induced OA: Destabilization of the Medial Meniscus (DMM) in Mice This model creates joint instability, leading to progressive cartilage erosion and osteophyte formation, closely resembling human post-traumatic OA.[10][11]
-
Chemically-Induced OA: Mono-iodoacetate (MIA) Injection in Rats Intra-articular injection of MIA induces chondrocyte death and subsequent cartilage degradation, resulting in pain and joint pathology.[12][13]
Rheumatoid Arthritis (RA) Models
RA models are characterized by synovial inflammation and subsequent cartilage and bone destruction.
-
Collagen-Induced Arthritis (CIA) in Mice or Rats Immunization with type II collagen induces an autoimmune response leading to inflammatory arthritis that shares many pathological features with human RA.[14][15]
-
SCID Mouse Co-implantation Model of RA This model involves the co-implantation of human rheumatoid synovial fibroblasts (RASF) and human cartilage into severe combined immunodeficient (SCID) mice, allowing for the direct assessment of cartilage invasion by human cells.[14][15]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Destabilization of the Medial Meniscus (DMM) Model in Mice
Materials:
-
10-12 week old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope and instruments
-
This compound and vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Histology reagents (formalin, decalcifying solution, paraffin, Safranin O and Fast Green stains)
Procedure:
-
Anesthetize mice according to approved institutional protocols.
-
Perform DMM surgery on the right knee joint by transecting the medial meniscotibial ligament. A sham operation (arthrotomy without ligament transection) should be performed on a control group.[10]
-
Administer this compound or vehicle daily by oral gavage. Dosing can be prophylactic (starting on the day of surgery) or therapeutic (starting after disease establishment).
-
Monitor animals weekly for body weight and any signs of distress.
-
At the end of the study (e.g., 8 weeks), euthanize the animals and collect the knee joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare 5 µm sections and stain with Safranin O and Fast Green to visualize cartilage proteoglycans.
-
Score cartilage degradation using a standardized system such as the OARSI histopathology grading system.
Protocol 2: Collagen-Induced Arthritis (CIA) Model in DBA/1 Mice
Materials:
-
8-10 week old male DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
This compound and vehicle
-
Calipers for paw thickness measurement
Procedure:
-
Prepare an emulsion of bovine type II collagen in CFA.
-
On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Monitor mice for the onset of arthritis, which typically appears around day 24-28.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Begin treatment with this compound or vehicle upon the onset of clinical signs (therapeutic regimen).
-
Measure paw thickness using calipers every 2-3 days.
-
At the end of the study (e.g., day 42), collect hind paws for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.[16]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Efficacy of this compound in the Mouse DMM Model of Osteoarthritis
| Treatment Group | Dose (mg/kg/day) | OARSI Score (Mean ± SEM) | % Reduction in Cartilage Degradation |
| Sham Control | Vehicle | 1.5 ± 0.3 | - |
| DMM + Vehicle | Vehicle | 5.8 ± 0.6 | 0% |
| DMM + this compound | 10 | 4.2 ± 0.5 | 27.6% |
| DMM + this compound | 30 | 3.1 ± 0.4** | 46.6% |
| : p < 0.05, **: p < 0.01 compared to DMM + Vehicle. Data are hypothetical and for illustrative purposes. |
Table 2: Efficacy of this compound in the Mouse CIA Model of Rheumatoid Arthritis
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 42, Mean ± SEM) | Paw Thickness (mm, Day 42, Mean ± SEM) | % Inhibition of Joint Erosion |
| Naive Control | - | 0.0 ± 0.0 | 1.5 ± 0.1 | - |
| CIA + Vehicle | Vehicle | 10.2 ± 1.1 | 3.2 ± 0.2 | 0% |
| CIA + this compound | 10 | 7.5 ± 0.9 | 2.6 ± 0.2 | 28%[15] |
| CIA + this compound | 30 | 5.1 ± 0.8 | 2.1 ± 0.1 | 38%[15] |
| *: p < 0.05, **: p < 0.01 compared to CIA + Vehicle. Data are based on published findings for a selective MMP-13 inhibitor and are for illustrative purposes.[15] |
Assessment of Efficacy
In addition to clinical and histological scoring, the efficacy of this compound can be further evaluated using various techniques:
-
Immunohistochemistry: To detect the expression of MMP-13 and collagen fragments in joint tissues.
-
Biomarker Analysis: Measurement of serum or synovial fluid levels of cartilage degradation markers (e.g., CTX-II).
-
In Vivo Imaging: Near-infrared fluorescence imaging with MMP-13-activatable probes can be used to non-invasively monitor enzyme activity and the effect of the inhibitor in real-time.[17][18]
-
Pain and Functional Assessment: In OA models, changes in weight-bearing and locomotor activity can be assessed to determine the effect of the inhibitor on joint pain and function.[13]
Safety and Toxicology
Throughout the in vivo studies, it is essential to monitor for any potential adverse effects. Previous studies with selective MMP-13 inhibitors have shown a lack of the musculoskeletal syndrome (joint stiffness and fibrosis) that was observed with broad-spectrum MMP inhibitors.[17][19] Nevertheless, daily clinical observations, body weight measurements, and terminal organ histopathology are recommended to assess the safety profile of this compound.
By following these detailed application notes and protocols, researchers can effectively evaluate the preclinical efficacy and safety of this compound in relevant animal models of joint diseases.
References
- 1. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 4. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in understanding the regulation of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induced Models of Osteoarthritis in Animal Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osteoarthritis: New Insights in Animal Models [openorthopaedicsjournal.com]
- 10. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]
- 11. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osteoarthritis induction. [bio-protocol.org]
- 13. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo molecular target assessment of matrix metalloproteinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
potential off-target effects of MMP-13-IN-1
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of MMP-13-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). It has a reported IC50 value of 16 nM for MMP-13 and is used in research related to conditions where MMP-13 is implicated, such as atherosclerosis.[1]
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target (MMP-13). These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability of findings to in vivo models. While this compound is described as "selective," the degree of selectivity against other proteases (like other MMPs) and other protein families (like kinases) is crucial for interpreting experimental outcomes accurately.
Q3: What are the potential off-target families for an MMP inhibitor like this compound?
The most likely off-targets for an MMP inhibitor are other members of the matrix metalloproteinase family due to structural similarities in their active sites. Additionally, some small molecule inhibitors can interact with kinases, another large family of enzymes involved in cell signaling. It is crucial to assess the selectivity of this compound against a panel of related proteins to understand its full activity profile.
Q4: How can I experimentally determine if the phenotype I observe is a true result of MMP-13 inhibition by this compound?
Several experimental approaches can help validate that the observed effects are due to on-target inhibition of MMP-13:
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MMP-13 expression. If the phenotype is lost or diminished, it supports the role of MMP-13.
-
Rescue experiment: In a system where MMP-13 has been knocked down, reintroducing a functional MMP-13 should rescue the phenotype that was observed with this compound treatment.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to MMP-13 inside intact cells.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Off-target effects of this compound. | 1. Perform a dose-response experiment: Use the lowest effective concentration of this compound to minimize the risk of engaging off-targets. 2. Validate with a second, structurally distinct MMP-13 inhibitor. 3. Confirm on-target engagement using a Cellular Thermal Shift Assay (CETSA). 4. Perform a kinase selectivity screen to identify potential off-target kinases. |
| Observed cellular toxicity at concentrations close to the effective dose. | Off-target binding leading to disruption of essential cellular pathways. | 1. Assess cell viability (e.g., using an MTS or CellTiter-Glo assay) in parallel with your primary experiment to determine the therapeutic window. 2. Compare the toxicity profile with that of other selective MMP-13 inhibitors. 3. Investigate potential off-target pathways identified through selectivity profiling. |
| Discrepancy between results from this compound and MMP-13 genetic knockdown. | The observed phenotype with the inhibitor may be due to an off-target effect. | 1. Carefully validate the efficiency of your knockdown. 2. Consider the possibility of compensatory mechanisms in the knockdown model that are not present with acute inhibitor treatment. 3. Perform a CETSA to confirm that this compound is engaging MMP-13 in your cellular system at the concentrations used. |
Quantitative Data on MMP-13 Inhibitor Selectivity
While specific selectivity data for this compound is not publicly available, the following tables provide examples of selectivity profiles for other well-characterized MMP-13 inhibitors to illustrate how such data is presented.
Table 1: Example Selectivity Profile of a Fictional Selective MMP-13 Inhibitor (Compound X) Against Other MMPs
| MMP Family Member | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 5 | - |
| MMP-1 | >10,000 | >2000-fold |
| MMP-2 | >10,000 | >2000-fold |
| MMP-3 | 5,000 | 1000-fold |
| MMP-7 | >10,000 | >2000-fold |
| MMP-8 | 8,000 | 1600-fold |
| MMP-9 | >10,000 | >2000-fold |
| MMP-14 | >10,000 | >2000-fold |
This table is a hypothetical example based on data for highly selective inhibitors and is for illustrative purposes only.
Table 2: Example Kinase Selectivity Profile of a Fictional MMP-13 Inhibitor (Compound Y) at a Single Concentration
| Kinase Target | % Inhibition at 1 µM |
| MMP-13 (control) | 98% |
| Kinase A | <10% |
| Kinase B | 5% |
| Kinase C | 15% |
| Kinase D | <5% |
This table illustrates how data from a kinase panel screen might look, indicating minimal interaction with the tested kinases.
Experimental Protocols
Biochemical Assay for MMP-13 Inhibitor Selectivity
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of matrix metalloproteinases.
Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human MMP catalytic domains (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14) in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Prepare a working solution of a broad-spectrum fluorogenic MMP substrate.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add the inhibitor dilutions or vehicle control (DMSO) to the wells.
-
Add the respective MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each MMP.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein, MMP-13, in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express MMP-13 to 80-90% confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) in a thermocycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Detection:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble MMP-13 in each sample using Western blotting or an ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble MMP-13 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: A troubleshooting workflow for investigating suspected off-target effects.
Caption: Simplified signaling pathway leading to MMP-13-mediated cartilage degradation.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.
References
MMP-13-IN-1 stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MMP-13-IN-1. The information provided addresses common issues related to the stability of this small molecule inhibitor in cell culture media.
Troubleshooting Guide
Researchers may encounter challenges with the stability of this compound in their experimental setup. This guide provides solutions to common problems.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound: The compound may be unstable in the aqueous environment of the cell culture medium at 37°C. Components in the media, such as serum proteins or other supplements, could contribute to degradation.[1] | Perform a stability study of this compound in your specific culture medium at 37°C over the duration of your experiment. If the compound is found to be unstable, consider replenishing it by changing the medium at regular intervals. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[1] |
| Adsorption to plasticware: Hydrophobic compounds like this compound can bind to the plastic of culture plates and pipette tips, reducing the effective concentration in the medium. | Use low-protein-binding plates and pipette tips. It is also advisable to include a control without cells to assess the extent of non-specific binding to the plasticware. | |
| Cellular metabolism: Cells can metabolize the compound, leading to a decrease in its effective concentration over time. | Optimize the cell seeding density for your assay. Higher cell densities may lead to more rapid metabolism of the compound. | |
| Precipitation of the compound in the culture medium. | Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium, especially when diluting a concentrated DMSO stock. | Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all experimental conditions. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration of this compound. |
| Interaction with media components: Components in the culture medium, such as serum proteins, can sometimes interact with the compound and cause it to precipitate. | Try reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium. | |
| Higher than expected cytotoxicity. | Formation of a toxic degradant: The degradation of this compound in the culture medium may produce byproducts that are toxic to the cells. | Analyze the medium for the presence of degradation products using techniques like LC-MS. You can also test the cytotoxicity of the medium that has been pre-incubated with this compound. |
| Solvent toxicity: The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (generally <0.1-0.5%). Always include a solvent-only control in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
Q2: How can I determine the stability of this compound in my cell culture medium?
A2: A common method to assess the chemical stability of a compound in culture medium is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your cell culture medium (with and without cells) at 37°C and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) to quantify the remaining concentration of the parent compound.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a high-purity, anhydrous solvent such as DMSO. Stock solutions should be aliquoted into small, tightly sealed vials to minimize the number of freeze-thaw cycles and stored at -20°C or -80°C.[1] When preparing working solutions, thaw an aliquot and dilute it fresh into your pre-warmed cell culture medium.
Q4: My cells are dying, and I suspect it's due to this compound. What should I do?
A4: First, perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. It is also crucial to include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) to assess the effect of the solvent on your cells. If toxicity persists even at low concentrations, consider reducing the incubation time with the inhibitor.
Q5: Could this compound be interacting with components in my culture medium?
A5: Yes, components in the culture medium, especially serum proteins, can bind to small molecule inhibitors, potentially affecting their availability and activity. If you suspect an interaction, you can test the stability and efficacy of this compound in a simpler, serum-free medium to identify potential interactions.
Data Presentation
While specific stability data for this compound is not publicly available, the following table illustrates how you can present the results of your own stability study.
Table 1: Example Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 95.3 ± 2.1 |
| 4 | 88.7 ± 3.5 |
| 8 | 76.1 ± 4.2 |
| 24 | 52.4 ± 5.8 |
| 48 | 28.9 ± 6.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol provides a general method for determining the chemical stability of this compound in cell culture medium.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-UV or LC-MS system
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (e.g., 10 µM).
-
-
Incubation:
-
Aliquot the working solution into sterile tubes or wells of a 24-well plate, one for each time point.
-
Place the tubes/plate in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the corresponding tube/well.
-
For the T=0 sample, collect the aliquot immediately after preparing the working solution.
-
-
Sample Preparation for Analysis:
-
To precipitate proteins and stop degradation, add an equal volume of cold ACN or MeOH to the collected aliquot.
-
Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a suitable HPLC or LC-MS method to quantify the peak area of the parent this compound compound.
-
The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.
-
Mandatory Visualization
References
Technical Support Center: Interpreting Unexpected Results with MMP-13-IN-1
Welcome to the technical support center for MMP-13-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and relevant experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the use of this compound, providing potential causes and actionable solutions.
Q1: Why am I observing lower than expected inhibition of MMP-13 activity in my biochemical assay?
A1: Several factors can contribute to reduced inhibitor potency. Consider the following possibilities:
-
Inhibitor Degradation: this compound, like many small molecules, can be susceptible to degradation. Ensure it has been stored correctly at the recommended temperature and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Incorrect Concentration: Verify the calculations for your dilutions. Serial dilution errors are a common source of inaccurate final concentrations.
-
Assay Conditions: The inhibitory activity of this compound can be influenced by the assay buffer composition, pH, and the presence of detergents or other additives. Refer to the manufacturer's datasheet for optimal assay conditions.
-
Enzyme Activity: Ensure the recombinant MMP-13 used in your assay is active. Use a positive control and validate the enzyme's activity before inhibitor screening.
Troubleshooting Table: Lower than Expected Potency
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Aliquot the inhibitor upon receipt and store at -20°C or -80°C. Use fresh aliquots for each experiment. |
| Inaccurate Dilution | Prepare fresh dilutions from a stock solution for each experiment. Double-check all calculations. |
| Suboptimal Assay Buffer | Ensure the buffer pH is within the optimal range for MMP-13 activity (typically neutral to slightly alkaline). |
| Inactive Enzyme | Test the activity of your MMP-13 enzyme with a known substrate before performing inhibition assays. |
Q2: My cell-based assay shows no effect of this compound, even at high concentrations. What could be the reason?
A2: A lack of efficacy in a cellular context can be due to several factors beyond simple enzyme inhibition.
-
Cell Permeability: While many small molecule inhibitors can cross cell membranes, poor permeability can be a limiting factor.
-
Efflux Pumps: Cells can actively transport the inhibitor out, reducing the intracellular concentration. This is a common mechanism of drug resistance.
-
Inhibitor Metabolism: Cells may metabolize this compound into an inactive form.
-
MMP-13 Localization and Activation State: In your specific cell model, MMP-13 may be in an inactive pro-form or localized in a compartment inaccessible to the inhibitor.[1] Most MMPs are secreted as inactive proproteins and require cleavage of a pro-domain for activation.[1][2]
-
Redundant Pathways: The biological effect you are measuring might be regulated by other proteases or signaling pathways that are not targeted by this compound.
Troubleshooting Workflow for Cell-Based Assays
Caption: Troubleshooting logic for lack of this compound effect in cell-based assays.
Q3: I'm seeing inconsistent results between experimental replicates. How can I improve reproducibility?
A3: Inconsistent results often stem from subtle variations in experimental execution.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells, as cell density can influence MMP-13 expression and signaling.
-
Reagent Preparation: Prepare fresh reagents and dilutions for each experiment to avoid degradation or contamination.
-
Incubation Times: Adhere strictly to the specified incubation times for inhibitor treatment and subsequent assay steps.
Experimental Protocols
Protocol 1: In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a common method for assessing the inhibitory activity of this compound against purified MMP-13 enzyme.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
-
MMP-13 Enzyme: Recombinant human MMP-13 diluted in Assay Buffer to the desired concentration.
-
This compound: Prepare a stock solution in DMSO and serially dilute to the desired concentrations in Assay Buffer.
-
Fluorogenic Substrate: Dilute a stock solution of a suitable MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to the wells of a black 96-well plate.
-
Add 10 µL of the various this compound dilutions to the appropriate wells.
-
Add 20 µL of diluted MMP-13 enzyme to all wells except the blank.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 325 nm and an emission wavelength of 393 nm in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control (DMSO) and plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. This compound is a potent and selective inhibitor of MMP-13 with an IC50 of 16 nM.[3]
-
Protocol 2: Western Blot for MMP-13 Expression
This protocol can be used to determine the levels of MMP-13 protein in cell lysates or conditioned media.
-
Sample Preparation:
-
Cell Lysate: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Conditioned Media: Collect cell culture supernatant and concentrate using a centrifugal filter device.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of your samples using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MMP-13 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
MMP-13 Signaling Pathway
Understanding the complex regulation of MMP-13 is crucial for interpreting experimental results. MMP-13 expression and activity are controlled by a network of signaling pathways, transcription factors, and endogenous inhibitors.[4]
Caption: Simplified MMP-13 signaling pathway and the point of intervention for this compound.
Dysregulation of these pathways can lead to overexpression of MMP-13, which is implicated in the pathology of diseases such as osteoarthritis and cancer.[5][6][7] MMP-13's primary role in disease is the degradation of extracellular matrix components, particularly type II collagen in cartilage.[4][8]
References
- 1. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
avoiding MMP-13-IN-1 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMP-13-IN-1. Our aim is to help you avoid precipitation of this inhibitor in aqueous solutions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added it to my aqueous buffer. What is the most common reason for this?
A1: this compound, like many small molecule inhibitors, has low aqueous solubility. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where the inhibitor's solubility is much lower. This sudden change in solvent environment causes the compound to aggregate and fall out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic compounds such as this compound. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the solubility of the compound.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: High concentrations of DMSO can be toxic to cells. It is a best practice to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize any solvent-induced artifacts or cytotoxicity.
Q4: Can I sonicate or gently warm the solution to help dissolve this compound?
A4: Yes, gentle warming (to 37°C) and sonication can be used to aid in the dissolution of this compound in the initial organic solvent. However, be cautious with prolonged heating, as it may degrade the compound. Always visually inspect the solution to ensure all particulate matter has dissolved before making further dilutions.
Q5: Are there alternative methods to improve the solubility of this compound in my aqueous experimental setup?
A5: If you continue to experience precipitation, consider these advanced formulation strategies:
-
Co-solvents: Using a mixture of solvents (e.g., DMSO and ethanol, or DMSO and PEG400) for your stock solution can sometimes improve solubility upon dilution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous buffer can significantly enhance solubility. However, you must ensure the new pH is compatible with your experimental system.
-
Solubilizing Excipients: Surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-cyclodextrin) can be used in the aqueous buffer to encapsulate the hydrophobic inhibitor and increase its apparent solubility. It is essential to run controls to ensure the excipient itself does not affect your assay.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution | Incomplete dissolution or moisture in DMSO. | Ensure vigorous vortexing or gentle warming to fully dissolve the inhibitor in anhydrous, high-purity DMSO. Visually inspect for any undissolved particles. Prepare a new stock at a lower concentration if necessary. |
| Precipitation upon dilution in aqueous buffer | Rapid solvent exchange ("crashing out"). | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer. Add the inhibitor dropwise while gently vortexing the buffer. |
| Final concentration exceeds solubility limit. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration with a solubility test (see Experimental Protocols). | |
| High final DMSO concentration. | While DMSO aids initial dissolution, keep the final concentration low (ideally <0.1%). High concentrations may not prevent precipitation upon significant dilution and can be toxic to cells. | |
| Precipitation observed over time in the incubator | Compound instability or interaction with media components. | Visually inspect for precipitation at different time points. If precipitation occurs over time, consider preparing fresh solutions immediately before use or exploring the use of stabilizing excipients. Ensure your media is properly prepared and at the correct pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Calculation: Determine the required weight of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously until the inhibitor is completely dissolved. Gentle warming (37°C) or brief sonication can be applied if necessary.
-
Visually inspect the solution against a light source to confirm the absence of any undissolved particles.
-
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Buffer
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound DMSO stock in DMSO.
-
Dilute in Aqueous Buffer: In a clear multi-well plate, add a fixed volume of each DMSO dilution to your experimental aqueous buffer (e.g., 1 µL of each DMSO dilution to 100 µL of buffer). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance at 600 nm.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Inhibition of Active MMP-13 by this compound in a signaling context.
Technical Support Center: Troubleshooting In Vivo Delivery of MMP-13-IN-1
Welcome to the technical support center for MMP-13-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo delivery of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[1][] It plays a significant role in pathological conditions such as osteoarthritis and cancer.[1][3][4] this compound has an IC50 value of 16 nM for MMP-13.[5]
Q2: My this compound is not dissolving for my in vivo experiment. What should I do?
Poor aqueous solubility is a common challenge for many small molecule inhibitors, including those targeting MMP-13. The first step is to prepare a stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For in vivo applications, it is crucial to use a vehicle that is both effective at solubilizing the compound and safe for the animal model.
Commonly used vehicle formulations for poorly soluble compounds for in vivo use include:
-
A mixture of DMSO and polyethylene (B3416737) glycol (PEG), often with saline or water. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common starting point.
-
A suspension in an aqueous vehicle like 0.5% methylcellulose.[6]
It is essential to perform a vehicle-only control in your experiments to account for any effects of the delivery vehicle itself.
Q3: What is a recommended starting dose and administration route for this compound in mice?
A published study using this compound in ApoE−/− mice for atherosclerosis research reported an intravenous (i.v.) administration at a dose of 2.5 mg/kg.[5] This can be a good starting point for your own studies. However, the optimal dose and route of administration will depend on your specific animal model, the disease being studied, and the target tissue. Other administration routes for different MMP-13 inhibitors in animal models have included oral gavage and intra-articular injection.[6][7] It is always recommended to perform dose-response studies to determine the optimal dose for your experimental setup.
Q4: I'm observing inconsistent results in my in vivo experiments. Could the stability of this compound be an issue?
Yes, the stability of the compound in the formulation and under physiological conditions can significantly impact experimental outcomes. Small molecule inhibitors can be susceptible to degradation, which can be influenced by factors such as the solvent, pH, temperature, and light exposure.
To address potential stability issues:
-
Prepare fresh formulations for each experiment.
-
If you must store the formulation, do so at an appropriate temperature (e.g., 4°C or -20°C) and protect it from light. Perform a small-scale stability test to ensure the compound remains intact under your storage conditions.
-
Consider the metabolic stability of the compound. The aforementioned study with this compound in mice suggested high metabolic stability.[5] However, metabolic profiles can vary between species.
Q5: Are there any known off-target effects or toxicity concerns with MMP-13 inhibitors?
A significant challenge in the development of MMP inhibitors has been achieving high selectivity to avoid off-target effects, which can lead to side effects like musculoskeletal syndrome.[8] While this compound is described as a selective inhibitor, it's crucial to include appropriate controls in your experiments to monitor for any potential toxicity or off-target effects in your animal model. This can include monitoring animal weight, behavior, and performing histological analysis of key organs at the end of the study.
Troubleshooting Guides
Issue 1: Compound Precipitation in Formulation
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Solubility in Vehicle | Optimize the vehicle composition. | 1. Prepare small-scale test formulations with varying ratios of co-solvents (e.g., DMSO, PEG300, PEG400, ethanol). 2. Visually inspect for precipitation immediately after preparation and after 24 hours at room temperature and 4°C. 3. If precipitation persists, consider using solubilizing agents like Tween-80 or Cremophor EL. |
| Supersaturation | Prepare the formulation by adding the stock solution to the vehicle with continuous mixing. | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO. 2. While vortexing the aqueous vehicle, slowly add the DMSO stock solution dropwise. This can help prevent immediate precipitation. |
| Temperature Effects | Assess the solubility at different temperatures. | 1. Prepare the formulation at room temperature. 2. If precipitation occurs upon cooling to 4°C, it may be necessary to prepare the formulation fresh before each use and administer it at room temperature. |
Issue 2: Lack of Efficacy In Vivo
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inadequate Dose | Perform a dose-response study. | 1. Based on the literature (starting at 2.5 mg/kg i.v. for mice), design a study with at least three dose levels (e.g., 1 mg/kg, 5 mg/kg, and 10 mg/kg). 2. Monitor a relevant biomarker of MMP-13 activity or a disease-specific endpoint to assess efficacy at each dose. |
| Poor Bioavailability | Evaluate alternative administration routes. | 1. If intravenous administration is not feasible or desirable, consider other routes such as intraperitoneal (i.p.) injection or oral gavage. 2. For oral administration, be aware that bioavailability can be low for this class of compounds. Formulation strategies to improve oral bioavailability may be necessary. |
| Compound Instability | Assess the stability of the dosing solution. | 1. Prepare your dosing formulation and store it under the same conditions as in your experiment. 2. At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot and analyze the concentration of this compound using a suitable analytical method like HPLC to check for degradation. |
| Rapid Metabolism/Clearance | Investigate the pharmacokinetic profile. | 1. If resources permit, perform a pilot pharmacokinetic study. 2. Administer a single dose of this compound and collect blood samples at multiple time points. 3. Analyze the plasma concentration of the compound to determine its half-life and clearance rate. This will inform the optimal dosing frequency. |
Experimental Protocols
Protocol 1: Preparation of an Intravenous Formulation (Example)
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare the Vehicle: In a sterile vial, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline (v/v/v/v).
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it first in the DMSO portion of the vehicle. Ensure it is completely dissolved.
-
Complete the Formulation: Gradually add the PEG300, Tween-80, and finally the sterile saline to the DMSO solution containing the compound. Mix well after each addition.
-
Final Concentration: The final concentration of this compound should be calculated based on the desired dose and the injection volume for your animal model (e.g., for a 2.5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 0.625 mg/mL).
-
Administration: Administer the formulation via intravenous injection (e.g., tail vein in mice).
-
Controls: Always include a vehicle-only control group in your experiment.
Protocol 2: Assessment of Compound Stability in Formulation
Materials:
-
Prepared formulation of this compound
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Reference standard of this compound
Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing the formulation, take an aliquot and dilute it with the mobile phase to a concentration suitable for HPLC analysis. This will be your T=0 reference.
-
Storage: Store the remaining formulation under your intended experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time Point Samples: At predetermined time points (e.g., 1, 4, 8, 24 hours), take additional aliquots and prepare them for HPLC analysis in the same way as the T=0 sample.
-
HPLC Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. A significant decrease in the peak area over time indicates compound degradation.
Signaling Pathways and Experimental Workflows
MMP-13 Signaling Pathway
MMP-13 expression is regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines like IL-1β and TNF-α. Key pathways converging on the MMP-13 gene promoter include the MAP kinase (ERK, JNK, p38) and NF-κB pathways, leading to the activation of transcription factors such as AP-1 (c-Fos/c-Jun) and Runx2.
Caption: Simplified MMP-13 signaling pathway.
Experimental Workflow for In Vivo Delivery
The following diagram outlines a typical workflow for the in vivo delivery and assessment of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 3. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP13 - MULTI SCIENCES [multisciences.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MMP-13-IN-1 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MMP-13-IN-1 in animal studies. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in animal studies?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components. In animal studies, it is primarily used for research in conditions where MMP-13 plays a significant pathological role, such as atherosclerosis.[1]
Q2: What is the known toxicity profile of this compound?
Specific, publicly available toxicology data such as LD50 or No-Observed-Adverse-Effect Level (NOAEL) for this compound is limited. However, it belongs to the class of quinazoline-2-carboxamide (B14221085) derivatives. A study on a similar selective MMP-13 inhibitor from this class (compound 21k) reported no overt toxicity in a preliminary repeat-dose oral toxicity study in rats.[2] Furthermore, an in vivo study in ApoE-/- mice using this compound at a dose of 2.5 mg/kg intravenously did not report any adverse effects.[3]
Q3: Are there general toxicity concerns with MMP-13 inhibitors?
Historically, broad-spectrum MMP inhibitors have been associated with dose-limiting musculoskeletal side effects, collectively known as Musculoskeletal Syndrome (MSS).[4] However, highly selective MMP-13 inhibitors, particularly those that do not contain a zinc-chelating hydroxamic acid group, have been developed to avoid this toxicity.[4][5] Studies with various selective MMP-13 inhibitors in different animal models have shown a lack of observable musculoskeletal toxicity.[4]
Troubleshooting Guide
Issue 1: Animal exhibiting signs of distress or adverse effects post-administration.
Possible Causes & Solutions:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing the adverse reaction.
-
Troubleshooting: Review the literature for recommended, well-tolerated vehicles for quinazoline-2-carboxamide derivatives. Consider alternative biocompatible vehicles such as 0.5% methylcellulose (B11928114) or polyethylene (B3416737) glycol (PEG) formulations. Run a vehicle-only control group to isolate the effect of the vehicle.
-
-
High Dose: The administered dose may be too high, leading to off-target effects or exaggerated pharmacology.
-
Troubleshooting: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Start with lower doses and escalate gradually while monitoring for any signs of toxicity.
-
-
Formulation Issues: Poor solubility can lead to precipitation of the compound upon injection, causing local irritation, inflammation, or emboli.
-
Troubleshooting: Assess the solubility of this compound in your chosen vehicle. Sonication or the use of co-solvents may improve solubility. Visually inspect the formulation for any precipitates before administration. For oral administration, ensure a homogenous suspension.[6]
-
-
Route of Administration: The chosen route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact the toxicity profile.
-
Troubleshooting: If encountering issues with one route, consider an alternative. For example, oral gavage might be better tolerated than intraperitoneal injection for certain formulations.
-
Issue 2: Lack of efficacy at non-toxic doses.
Possible Causes & Solutions:
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.
-
Troubleshooting: Review pharmacokinetic data if available. Consider optimizing the formulation to improve absorption. For oral administration, factors like food intake can affect bioavailability.
-
-
Metabolic Instability: The compound may be rapidly metabolized and cleared from the body.
-
Troubleshooting: Some MMP-13 inhibitors have shown metabolic liabilities.[6] If efficacy is low, it might be necessary to increase the dosing frequency based on the compound's half-life.
-
-
Incorrect Dosing Regimen: The dosing schedule may not be optimal to maintain therapeutic concentrations.
-
Troubleshooting: Based on the compound's known or predicted pharmacokinetic profile, adjust the dosing frequency (e.g., from once daily to twice daily).
-
Quantitative Data Summary
| Compound Class/Name | Animal Model | Dose | Route of Administration | Observed Toxicity | Reference |
| This compound | ApoE-/- Mice | 2.5 mg/kg | Intravenous (IV) | No adverse effects reported in the study abstract. | [3] |
| Quinazoline-2-carboxamide derivative (Compound 21k) | Rats | Not specified | Oral | No overt toxicity observed in a preliminary repeat-dose study. | [2] |
| Selective MMP-13 Inhibitor (ALS 1-0635) | Rats | Not specified | Oral | No observable musculoskeletal toxicity. | [4] |
Experimental Protocols
General Protocol for Toxicity Assessment in Rodents:
-
Animal Model: Select a relevant rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Grouping: Randomly assign animals to control (vehicle) and treatment groups (different dose levels of this compound). A typical study might include a low, mid, and high dose group.
-
Formulation Preparation: Prepare the dosing formulation on the day of administration. Ensure homogeneity and stability.
-
Administration: Administer the compound and vehicle via the chosen route (e.g., oral gavage, IV injection).
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, food and water consumption, and any signs of pain or distress.
-
Blood Sampling: Collect blood samples at predetermined time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver enzymes, kidney function markers).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination to identify any microscopic changes.
Visualizations
Caption: Workflow for assessing in vivo toxicity of this compound.
Caption: Signaling pathways that converge on MMP-13 gene transcription.
References
- 1. Oxidative stress-dependent MMP-13 activity underlies glucose neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel, highly potent, and selective quinazoline-2-carboxamide-based matrix metalloproteinase (MMP)-13 inhibitors without a zinc binding group using a structure-based design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in MMP-13-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, MMP-13-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of MMP-13, a zinc-dependent endopeptidase.[1] It functions by binding to the active site of the MMP-13 enzyme, thereby blocking its collagenase activity.[2] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[3] By inhibiting MMP-13, this compound can prevent the breakdown of the extracellular matrix, a process implicated in various physiological and pathological conditions such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.[2]
Q2: What is the reported potency of this compound?
This compound has a reported IC50 value of 16 nM for MMP-13.[1]
Q3: What are the primary research applications for this compound?
This compound is primarily used in research to investigate the role of MMP-13 in various biological processes. It has been specifically highlighted for its potential use in atherosclerosis research.[1] Additionally, due to the role of MMP-13 in cartilage degradation and tumor progression, this inhibitor is relevant for studies in osteoarthritis and cancer.[2][3]
Q4: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Stock solutions in DMSO may have limited stability, with some MMP inhibitors showing degradation over time when stored in DMSO at -20°C.[5]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected inhibition of MMP-13 activity.
-
Possible Cause 1: Inhibitor Precipitation.
-
Possible Cause 2: Inactive Inhibitor.
-
Possible Cause 3: Inactive Enzyme.
-
Troubleshooting: Ensure the MMP-13 enzyme is active. Improper storage or handling can lead to loss of activity. Always handle the enzyme on ice and store it at the recommended temperature, typically -70°C.[6]
-
-
Possible Cause 4: Incorrect Reagent Concentrations.
-
Troubleshooting: Double-check all dilutions and calculations for the enzyme, substrate, and inhibitor. Minor errors in concentration can significantly affect the results.[6]
-
Problem 2: High background signal or no inhibition observed.
-
Possible Cause 1: Substrate Degradation.
-
Troubleshooting: Fluorescent substrates are often light-sensitive and can degrade over time. Store the substrate protected from light at -20°C.[6]
-
-
Possible Cause 2: Contaminated Reagents or Plates.
-
Troubleshooting: Use high-quality reagents and plates. For fluorescence-based assays, use black plates with clear bottoms to minimize background fluorescence.[6]
-
-
Possible Cause 3: Assay Buffer Composition.
-
Troubleshooting: MMP-13 is a zinc- and calcium-dependent enzyme. Ensure the assay buffer contains the appropriate concentrations of these ions for optimal enzyme activity.[8]
-
Problem 3: Variability between replicate wells.
-
Possible Cause 1: Inaccurate Pipetting.
-
Troubleshooting: Use calibrated pipettes and appropriate pipetting techniques, especially for small volumes and viscous solutions.[6]
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Troubleshooting: To minimize edge effects, avoid using the outer wells of the microplate for critical samples. Fill the outer wells with buffer or media to maintain a more uniform temperature and humidity across the plate.
-
-
Possible Cause 3: Incomplete Mixing.
-
Troubleshooting: Ensure thorough mixing of reagents in each well before incubation and reading.
-
Data Presentation
Table 1: Inhibitory Potency of a Selective MMP-9/MMP-13 Inhibitor
This table shows the IC50 values for a potent MMP-9 and MMP-13 inhibitor against a panel of MMPs, demonstrating its selectivity. While this is not this compound, it provides an example of the expected selectivity profile for a selective inhibitor.
| Target | IC50 (nM) |
| MMP-13 | 0.9 |
| MMP-9 | 0.9 |
| MMP-3 | 23 |
| MMP-1 | 43 |
| MMP-7 | 931 |
(Data sourced from MedChemExpress for MMP-9/MMP-13 Inhibitor I)[9]
Experimental Protocols
1. General MMP-13 Inhibition Assay Protocol (Fluorogenic Substrate)
This protocol provides a general guideline for assessing the inhibitory activity of this compound using a fluorogenic peptide substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the recombinant human MMP-13 enzyme and the fluorogenic peptide substrate in the assay buffer. The assay buffer should typically contain Tris-HCl, NaCl, CaCl2, and a detergent like Brij-35.[8]
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a black 96-well microplate.
-
Add the desired concentrations of this compound or the vehicle control (e.g., DMSO) to the respective wells.
-
Add the diluted MMP-13 enzyme to all wells except the blank controls.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals or at a fixed endpoint.
-
Subtract the background fluorescence from the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Zymography for MMP-13 Activity
Zymography is an electrophoretic technique to detect and characterize proteolytic enzymes.
-
Sample Preparation:
-
Prepare cell lysates or conditioned media containing MMP-13. Do not heat or reduce the samples.
-
-
Electrophoresis:
-
Run the samples on a polyacrylamide gel co-polymerized with a substrate for MMP-13, such as gelatin or collagen.[10]
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubate the gel in a developing buffer containing Tris-HCl, NaCl, and CaCl2 at 37°C overnight.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of enzymatic activity will appear as clear bands against a blue background where the substrate has been degraded. The molecular weight of the band can be used to identify the MMP.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cloud-clone.com [cloud-clone.com]
Validation & Comparative
Validating MMP-13-IN-1 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of MMP-13-IN-1 against other known Matrix Metalloproteinase-13 (MMP-13) inhibitors. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific applications. Experimental data, detailed protocols, and visual representations of key biological pathways and workflows are included to facilitate a thorough understanding.
Comparative Inhibitory Activity
This compound is a potent and selective inhibitor of MMP-13 with a reported half-maximal inhibitory concentration (IC50) of 16 nM[1]. To provide a broader context for its performance, the following table summarizes the inhibitory activities of this compound and a selection of alternative MMP-13 inhibitors.
| Inhibitor | MMP-13 IC50 (nM) | Other MMPs Inhibited (IC50 in nM) | Reference(s) |
| This compound | 16 | Data not readily available in searched sources | [1] |
| CL-82198 | 10,000 | Does not inhibit MMP-1, MMP-9, and TACE | [] |
| T-5224 | ~30 | - | Not found |
| Marimastat | Broad-spectrum | MMP-1, MMP-2, MMP-7, MMP-9, MMP-14 | [3] |
| Batimastat | Broad-spectrum | MMP-1, MMP-2, MMP-3, MMP-7, MMP-9 | Not found |
| Compound 31f | 0.036 | >1500-fold selectivity over MMP-1, -2, -3, -7, -8, -9, -10, and -14 | [3] |
| AQU-019 | 4.8 | Highly selective with little inhibition for other MMPs | [4] |
| BI-4394 | 1 | >1000-fold selectivity against several other MMPs | [5] |
Disclaimer: The IC50 values presented in this table are compiled from various sources. Direct comparison should be made with caution as experimental conditions may have varied between studies.
Experimental Protocol: Fluorometric MMP-13 Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory activity of a compound against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant Human MMP-13 (activated)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Dilute the recombinant human MMP-13 and the fluorogenic substrate in Assay Buffer to the desired working concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (a serial dilution is recommended). For control wells, add the same volume of solvent used for the inhibitor.
-
Recombinant human MMP-13.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic MMP-13 substrate to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To better understand the context of MMP-13 inhibition, the following diagrams illustrate the MMP-13 signaling pathway in cartilage degradation and a typical experimental workflow for inhibitor screening.
Caption: MMP-13 signaling pathway in cartilage degradation and the point of inhibition by this compound.
Caption: A generalized workflow for screening MMP-13 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
A Comparative Guide to MMP-13-IN-1 and Other Matrix Metalloproteinase-13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a prime therapeutic target for diseases characterized by tissue remodeling and degradation, such as osteoarthritis, rheumatoid arthritis, and cancer.[1] This guide provides a comparative analysis of MMP-13-IN-1 and other prominent MMP-13 inhibitors, focusing on their performance based on available experimental data.
Introduction to MMP-13 Inhibition
MMP-13 is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of the extracellular matrix.[1] Its overexpression is associated with the pathological degradation of cartilage in arthritis and the progression of tumors.[1] Consequently, the development of potent and selective MMP-13 inhibitors is a significant area of research for disease-modifying therapies. Early broad-spectrum MMP inhibitors often failed in clinical trials due to off-target effects, leading to musculoskeletal syndrome.[2] This has driven the pursuit of highly selective inhibitors that target MMP-13 with minimal activity against other MMPs.
Quantitative Comparison of MMP-13 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against a selection of other MMP-13 inhibitors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Selectivity is demonstrated by comparing the IC50 for MMP-13 to that of other MMPs.
| Inhibitor | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) | Notes |
| This compound | 16 | - | - | - | - | - | Potent and selective inhibitor used in atherosclerosis research.[3] |
| BI-4394 | 1 | >22,000 | 18,000 | >22,000 | 8,900 | 8,300 | Highly potent and >1000-fold selective over other MMPs.[2][3] |
| CP-544439 | 0.75 | - | - | - | - | - | Potent and orally active.[4] |
| DB04760 | 8 | - | - | - | - | - | Potent, highly selective, non-zinc-chelating inhibitor.[5][6] |
| AQU-019 | 4.8 | >100,000 | >100,000 | 98,000 | 74,000 | >100,000 | Highly selective with little inhibition of other MMPs.[7] |
| (S)-17c | 6.3 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | Excellent selectivity profile.[8] |
Note: A hyphen (-) indicates that specific data was not available in the searched literature.
In Vivo Efficacy
A comparison of the in vivo effects of these inhibitors is crucial for their therapeutic potential.
| Inhibitor | Animal Model | Key Findings |
| This compound | ApoE-/- mice (Atherosclerosis) | Shows low uptake in metabolic organs with minimal retention of myocardial radioactivity and high metabolic stability.[3] |
| CP-544439 | Hamster (Cartilage Degradation) | Orally administered CP-544439 inhibits cartilage collagen degradation with an ED50 of 14 mg/kg.[4] |
| Selective MMP-13 Inhibitor | Mouse and Rabbit (Rheumatoid Arthritis) | Reduced cartilage destruction by 75% in the SCID mouse co-implantation model and showed a dose-dependent decrease in clinical symptoms and cartilage erosion in the collagen-induced arthritis model in mice. |
Signaling Pathways Involving MMP-13
MMP-13 expression and activity are regulated by complex signaling networks implicated in disease pathogenesis. The diagram below illustrates key pathways involved in the regulation of MMP-13 in the context of osteoarthritis.
Caption: Simplified signaling pathways regulating MMP-13 expression in osteoarthritis.
Experimental Protocols
The determination of inhibitor potency and selectivity is critical. Below are generalized workflows for common assays used to evaluate MMP-13 inhibitors.
MMP-13 Inhibition Assay Workflow
This workflow outlines the steps for determining the IC50 of an inhibitor using a fluorogenic substrate.
Caption: Generalized workflow for determining the IC50 of an MMP-13 inhibitor.
Detailed Methodologies
Enzyme Inhibition Assay (IC50 Determination)
-
Enzyme Activation: Recombinant human pro-MMP-13 is activated by incubation with 1 mM p-aminophenylmercuric acid (APMA) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij-35) for a specified time at 37°C.[9]
-
Inhibitor Preparation: Test compounds are serially diluted in the assay buffer to create a range of concentrations.
-
Assay Reaction: Activated MMP-13 is pre-incubated with the various inhibitor concentrations for a set period (e.g., 30 minutes) at room temperature in a 96-well plate.
-
Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic MMP-13 substrate.
-
Data Acquisition: The increase in fluorescence is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percentage of inhibition is determined for each inhibitor concentration relative to a control without inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.[10]
Type II Collagen Degradation Assay
-
Reaction Setup: Activated MMP-13 is incubated with the test inhibitor at various concentrations.
-
Substrate Addition: Type II collagen is added to the enzyme-inhibitor mixture.
-
Incubation: The reaction is incubated for an extended period (e.g., 22 hours) at 37°C to allow for collagen degradation.[9]
-
Analysis: The reaction products are analyzed by SDS-PAGE to visualize the cleavage of collagen chains. The extent of inhibition is determined by the reduction in collagen degradation products compared to the control.[9]
Conclusion
The development of highly selective MMP-13 inhibitors is a promising strategy for the treatment of various diseases, particularly osteoarthritis. While this compound is a potent inhibitor, compounds like BI-4394 and AQU-019 have demonstrated exceptional selectivity profiles in preclinical studies. The choice of an inhibitor for research or therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The experimental protocols and data presented in this guide provide a framework for such comparative assessments.
References
- 1. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Selective MMP-13 Inhibition: A Targeted Approach Overcoming the Pitfalls of Broad-Spectrum MMP Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly selective enzyme inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. In the field of matrix metalloproteinase (MMP) research, this is particularly critical. This guide provides a comprehensive comparison of the selective inhibitor, MMP-13-IN-1, with traditional broad-spectrum MMP inhibitors, highlighting the advantages of a targeted approach through supporting experimental data and detailed methodologies.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including osteoarthritis, cancer, and atherosclerosis. While the therapeutic potential of MMP inhibition is clear, early clinical trials with broad-spectrum MMP inhibitors were largely unsuccessful due to significant side effects, most notably musculoskeletal syndrome (MSS). This has driven the development of a new generation of selective inhibitors that target individual MMPs, such as MMP-13, a key collagenase involved in cartilage degradation and tumor progression.
Potency and Selectivity: A Head-to-Head Comparison
The core advantage of this compound lies in its high potency and selectivity for MMP-13, a stark contrast to the wide-ranging activity of broad-spectrum inhibitors like Batimastat and Marimastat. This selectivity is crucial for avoiding the off-target inhibition that has been linked to the adverse effects observed with earlier MMP inhibitors.
In contrast, broad-spectrum inhibitors, by design, target multiple MMPs with varying degrees of potency. This lack of specificity is evident in their IC50 values across a range of MMPs.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | 16 [1] | Data not available |
| Batimastat | 3[2][3][4][5][6] | 4[2][3][4][5][6] | 20[2][3][4][5][6] | 6[2][3][4][5][6] | 10[3][5] | 4[2][3][4][5][6] | Data not available | Data not available |
| Marimastat | 5[7][8][9] | 6[7][8][9] | 230[9] | 13[7][8] | Data not available | 3[7][8][9] | Data not available | 9[7][8] |
Note: "Data not available" indicates that the IC50 values for this compound against other MMPs and for the broad-spectrum inhibitors against MMP-13 were not found in the searched literature. The table clearly illustrates the targeted nature of this compound versus the widespread activity of Batimastat and Marimastat.
The Rationale for Selective MMP-13 Inhibition
The development of selective MMP-13 inhibitors is a direct response to the clinical failures of broad-spectrum MMP inhibitors. The non-specific inhibition of multiple MMPs can disrupt essential physiological processes, leading to the dose-limiting toxicity observed in clinical trials. By specifically targeting MMP-13, which is overexpressed in pathological conditions like osteoarthritis and cancer, a more favorable therapeutic window can be achieved, maximizing efficacy while minimizing adverse effects.
Signaling Pathways: The Central Role of MMP-13
MMP-13 is a critical downstream effector in various signaling pathways that drive tissue degradation and disease progression. Understanding these pathways highlights the importance of its selective inhibition.
Caption: Simplified signaling pathway of MMP-13 activation and inhibition.
Experimental Protocols
To aid researchers in their evaluation of MMP inhibitors, detailed methodologies for key experiments are provided below.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay is a common method to determine the IC50 of an inhibitor against a specific MMP.
Principle:
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme activity.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human MMP-13 enzyme
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound and broad-spectrum inhibitors (e.g., Batimastat, Marimastat) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
Add a defined amount of recombinant human MMP-13 to each well of the 96-well plate.
-
Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control (enzyme and substrate only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Gelatin Zymography for MMP Activity
Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9, and can be adapted to assess the inhibitory effects of compounds.
References
- 1. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Selectivity of MMP-13-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of matrix metalloproteinase-13 (MMP-13) is a critical area of investigation, particularly in the context of diseases like osteoarthritis and atherosclerosis. This guide provides an objective comparison of MMP-13-IN-1, a potent and selective inhibitor, against other MMPs, supported by experimental data and detailed protocols.
This compound, a quinazoline-2-carboxamide (B14221085) derivative, has emerged as a highly selective inhibitor of MMP-13, an enzyme deeply implicated in the degradation of type II collagen, a key component of articular cartilage. Understanding its selectivity profile is paramount for its potential therapeutic applications, as off-target inhibition of other MMPs can lead to undesirable side effects.
Performance Data: A Quantitative Comparison
The inhibitory activity of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of this compound (referred to as compound 5j in its primary publication) against a panel of matrix metalloproteinases.
| MMP Target | IC50 (nM) | Fold Selectivity vs. MMP-13 |
| MMP-13 | 16 | 1 |
| MMP-1 | >10000 | >625 |
| MMP-2 | >10000 | >625 |
| MMP-3 | 1900 | 119 |
| MMP-7 | >10000 | >625 |
| MMP-8 | >10000 | >625 |
| MMP-9 | >10000 | >625 |
| MMP-14 | >10000 | >625 |
Data sourced from Buchler A, et al. J Med Chem. 2023.
As the data clearly indicates, this compound demonstrates exceptional selectivity for MMP-13. Its inhibitory potency against MMP-13 is in the low nanomolar range, while its activity against other tested MMPs, including the closely related collagenase MMP-1 and the gelatinases MMP-2 and MMP-9, is significantly lower, with IC50 values exceeding 10,000 nM. A notable, albeit much weaker, inhibition is observed for MMP-3, with an IC50 of 1900 nM, resulting in a selectivity of over 100-fold in favor of MMP-13.
Visualizing Selectivity: An Inhibition Profile
The following diagram illustrates the selectivity profile of this compound, visually representing its high potency against MMP-13 and minimal activity against other MMPs.
Caption: Selectivity profile of this compound against various MMPs.
Experimental Protocols: How the Data Was Obtained
The determination of the IC50 values for this compound was performed using a well-established in vitro enzymatic assay. The following is a detailed description of the typical experimental protocol.
Materials:
-
Recombinant human catalytic domains of MMP-1, -2, -3, -7, -8, -9, -13, and -14.
-
Fluorogenic MMP substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.
-
MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
This compound (Compound 5j) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Activation: Pro-MMPs are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the MMP assay buffer to achieve the desired final concentrations.
-
Assay Reaction:
-
To each well of the 96-well plate, add the MMP assay buffer.
-
Add the diluted this compound solution or DMSO (as a vehicle control).
-
Add the activated MMP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate.
-
-
Data Acquisition: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
Data Analysis:
-
The initial reaction rates (slopes of the fluorescence versus time curves) are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 values are then determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
-
This rigorous experimental approach ensures the generation of reliable and reproducible data, which is essential for the accurate assessment of inhibitor potency and selectivity. The exceptional selectivity profile of this compound makes it a valuable tool for preclinical research into MMP-13-mediated pathologies and a promising candidate for further therapeutic development.
Comparative Analysis of a Selective MMP-13 Inhibitor: Cross-Reactivity Profile Against Other Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of a representative selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, hereafter referred to as MMP-13-IN-1, against a panel of other human metalloproteinases. The information presented is synthesized from publicly available research data on various selective MMP-13 inhibitors, offering insights into their selectivity and potential off-target effects.
Introduction
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen.[1][2] Its elevated expression is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer, making it a significant therapeutic target.[3][4] The development of selective MMP-13 inhibitors is a key strategy to mitigate its detrimental effects while minimizing off-target interactions with other metalloproteinases, which could lead to undesirable side effects. This guide focuses on the selectivity profile of potent MMP-13 inhibitors, providing a comparative analysis of their inhibitory activity against other MMPs.
Data Presentation: Cross-Reactivity of Selective MMP-13 Inhibitors
The following table summarizes the inhibitory activity (IC50 or Ki values) of representative selective MMP-13 inhibitors against a panel of metalloproteinases. Lower values indicate higher potency. The data is compiled from various studies to provide a comparative overview.
| Target Metalloproteinase | Representative Inhibitor 1 (IC50/Ki, nM) | Representative Inhibitor 2 (IC50/Ki, nM) | Representative Inhibitor 3 (IC50, nM) |
| MMP-13 | 2.7 (Ki) | 4.8 (IC50) | 0.5 (IC50) |
| MMP-1 | >5000 | >100,000 | >10,000 |
| MMP-2 | >5000 | 1,400 | >10,000 |
| MMP-3 | >170-fold selectivity | >100,000 | - |
| MMP-7 | >170-fold selectivity | >100,000 | - |
| MMP-8 | >5000 | 12,000 | - |
| MMP-9 | >5000 | 1,100 | >10,000 |
| MMP-10 | >170-fold selectivity | - | - |
| MMP-12 | >170-fold selectivity | >100,000 | - |
| MMP-14 (MT1-MMP) | >5000 | 1,100 | - |
| TACE (ADAM17) | - | - | >10,000 |
Data compiled from multiple sources for illustrative purposes.[2][3][4][5] The specific values are for different selective MMP-13 inhibitors and are intended to show the general trend of high selectivity.
Experimental Protocols
The determination of the inhibitory activity and selectivity of MMP-13 inhibitors typically involves robust and standardized biochemical assays. The following are detailed methodologies for key experiments cited in the literature.
MMP Inhibition Assay (Fluorogenic Substrate)
This is a common method to determine the potency of inhibitors against a panel of MMPs.
1. Materials and Reagents:
-
Recombinant human MMP catalytic domains (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.
-
Test inhibitor (this compound) dissolved in DMSO.
-
A broad-spectrum MMP inhibitor as a positive control (e.g., GM6001).
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Procedure:
-
Activate the pro-MMPs according to the manufacturer's instructions (e.g., with APMA for most MMPs).
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
In a 96-well plate, add the assay buffer, the diluted inhibitor, and the activated MMP enzyme.
-
Incubate the enzyme-inhibitor mixture at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately monitor the increase in fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) over time at 37°C using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
Selectivity Profiling
To assess cross-reactivity, the MMP inhibition assay is performed in parallel for a panel of different metalloproteinases (e.g., MMP-1, -2, -8, -9, ADAMs). The IC50 values obtained for each enzyme are then compared to the IC50 value for MMP-13 to determine the selectivity ratio.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks related to the evaluation of MMP-13 inhibitors.
Caption: Workflow for identifying selective MMP-13 inhibitors.
Caption: Selectivity concept of an ideal MMP-13 inhibitor.
References
- 1. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
- 4. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MMP-13 Inhibition: A Comparative Guide to Zymography and Alternative Assays
For researchers, scientists, and drug development professionals, confirming the inhibition of Matrix Metalloproteinase-13 (MMP-13) is a critical step in the development of therapeutics for diseases like osteoarthritis and cancer. This guide provides a comprehensive comparison of zymography and other common assays for this purpose, complete with experimental data and detailed protocols.
MMP-13, a key enzyme in the degradation of type II collagen, is a major target in drug discovery.[1] Validating the efficacy of potential inhibitors requires robust and reliable analytical methods. Zymography, a technique that visualizes proteolytic activity on a gel, offers a powerful and cost-effective approach.[2] This guide will delve into the use of collagen zymography for confirming MMP-13 inhibition and compare its performance with alternative methods such as ELISA and FRET-based assays.
Performance Comparison of MMP-13 Inhibition Assays
Choosing the right assay depends on various factors, including the stage of research, required throughput, and budget. While zymography provides a qualitative and semi-quantitative assessment of MMP activity and inhibition, other methods offer higher throughput and more precise quantification.
| Assay Type | Principle | Advantages | Disadvantages | Typical Use Case |
| Collagen Zymography | SDS-PAGE with co-polymerized collagen. MMP-13 activity is seen as a clear band after staining. Inhibition is observed as a reduction in band intensity. | - Visualizes both pro- and active forms of MMP-13.[2] - Relatively inexpensive.[2] - Can detect MMP-inhibitor complexes. | - Semi-quantitative. - Lower throughput. - Requires more hands-on time. | - Confirmation of inhibition. - Determining inhibitor specificity. - Analyzing complex biological samples. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Uses antibodies to detect and quantify the amount of MMP-13 protein. Can be adapted to measure activity. | - High throughput. - Highly quantitative. - Commercially available kits.[3][4] | - May not distinguish between active and inactive MMP-13. - Can be more expensive than zymography. - Indirectly measures inhibition by quantifying remaining active enzyme. | - High-throughput screening of inhibitor libraries. - Quantifying MMP-13 levels in biological fluids. |
| FRET (Förster Resonance Energy Transfer) Assays | A specific peptide substrate for MMP-13 is labeled with a fluorophore and a quencher. Cleavage by MMP-13 separates them, leading to a fluorescent signal. | - High throughput and suitable for automation.[5] - Highly sensitive and quantitative. - Real-time kinetic measurements are possible. | - Can be expensive due to specialized substrates and plate readers.[6] - Prone to interference from colored or fluorescent compounds. | - High-throughput screening (HTS) of large compound libraries. - Detailed kinetic analysis of inhibitors. |
Quantitative Data: MMP-13 Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 values) of various compounds against MMP-13, as determined by different assay methods. This data highlights the range of potencies observed for different inhibitor classes.
| Inhibitor | Inhibitor Class | IC50 (nM) | Assay Method |
| Compound 1 | Carboxylic Acid | 3.0 | In vitro collagen degradation assay |
| Compound 24f | Carboxylic Acid | 0.5 | Enzymatic assay |
| Triazolone Inhibitor 35 | Triazolone | 0.071 | Enzymatic assay |
| AQU-019 | Pyrimidine dicarboxamide | 4.8 | Fluorogenic assay |
| Pyrimidine-4,6-dicarboxylic acid, bis-(4-fluoro-3-methyl-benzylamide) | Exosite binder | 8 (linear substrate), 105 (triple-helical substrate) | FRET assay[1] |
Key Experimental Protocols
Detailed Protocol for Confirming MMP-13 Inhibition using Collagen Zymography
This protocol outlines the steps to assess the inhibitory effect of a compound on MMP-13 activity using collagen zymography.
1. Sample Preparation:
-
Pre-incubate active recombinant human MMP-13 with the test inhibitor at various concentrations for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
2. Gel Preparation (10% SDS-PAGE with 0.1% Collagen):
-
Prepare a 10% polyacrylamide resolving gel containing 1 mg/mL type I collagen.
-
Overlay with a 4% stacking gel.
3. Electrophoresis:
-
Mix the MMP-13/inhibitor samples with non-reducing sample buffer.
-
Load the samples onto the gel and run at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
4. Renaturation:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation to remove SDS.
5. Development:
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) overnight at 37°C.
6. Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain with a solution of methanol, acetic acid, and water until clear bands appear against a blue background.
7. Analysis:
-
The areas of collagenolysis will appear as clear bands. The reduction in the intensity of these bands in the presence of the inhibitor indicates its inhibitory activity. Densitometry can be used for semi-quantitative analysis.
Visualizing Key Pathways and Workflows
MMP-13 Signaling Pathway
The expression and activity of MMP-13 are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines like IL-1β and TNF-α. Understanding these pathways is crucial for identifying upstream targets for therapeutic intervention.
Caption: Simplified signaling cascade leading to MMP-13 activation and ECM degradation.
Experimental Workflow for Zymography-Based Inhibition Assay
The following diagram illustrates the logical flow of an experiment designed to confirm MMP-13 inhibition using collagen zymography.
Caption: Step-by-step workflow for MMP-13 inhibition analysis using zymography.
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro [mdpi.com]
- 4. R-PLEX Human MMP-13 Assay | Meso Scale Discovery [mesoscale.com]
- 5. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Validating the Effects of MMP-13 Inhibitors: A Comparative Guide Using Western Blot
For researchers, scientists, and drug development professionals, validating the efficacy of small molecule inhibitors is a critical step in drug discovery. This guide provides a comparative analysis of MMP-13-IN-1 and other common MMP-13 inhibitors, with a focus on using Western blot as a validation tool. We present supporting experimental data, detailed protocols, and visual aids to facilitate a comprehensive understanding.
Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of extracellular matrix components, particularly type II collagen, is a significant therapeutic target in diseases like osteoarthritis and cancer.[1] Potent and selective inhibitors of MMP-13 are therefore of great interest. This guide will explore the validation of this compound, a potent and selective inhibitor of MMP-13 with an IC50 value of 16 nM, and compare its expected effects with those of other known MMP-13 inhibitors such as CL-82198, Resveratrol, and Curcumin (B1669340), using Western blot analysis.
Comparative Analysis of MMP-13 Inhibitors
| Inhibitor | Cell Type/Model | Treatment Conditions | Key Western Blot Findings | Reference |
| This compound | (Not specified in available literature) | (Not specified in available literature) | Expected to decrease MMP-13 protein levels. | (Inferred) |
| CL-82198 | Primary murine sternal chondrocytes | 10 µM CL-82198 with BMP2 (100 ng/ml) for 60 hours | Inhibited >90% of MMP-13 activity in conditioned media.[2] | [2] |
| Resveratrol | Mouse chondrocytes | 100 µmol/L Resveratrol with 1 mg/L lipopolysaccharide | Significantly decreased the LPS-induced increase in MMP-13 protein expression. | [3] |
| Curcumin | Rat chondrocytes | 50 µM Curcumin after stimulation with 10 ng/ml IL-1β for 24h | Time-dependently decreased IL-1β-induced MMP-13 protein expression.[4][5] | [4][5] |
Signaling Pathways of MMP-13 Regulation
MMP-13 expression is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the effects of inhibitors. Key pathways include the TGF-β, Wnt/β-catenin, and MAPK (p38, JNK, ERK) signaling cascades, which are often activated by pro-inflammatory cytokines like IL-1β and TNF-α. These pathways converge on transcription factors that regulate MMP-13 gene expression.
References
- 1. MMP-13 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Regulation of type II collagen, matrix metalloproteinase-13 and cell proliferation by interleukin-1β is mediated by curcumin via inhibition of NF-κB signaling in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to MMP-13-IN-1: In Vitro Efficacy vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for MMP-13-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This enzyme is a key therapeutic target in various pathologies, including osteoarthritis and atherosclerosis. This document summarizes key performance data, details experimental methodologies, and offers a comparative look at alternative MMP-13 inhibitors.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and its comparators, WAY-170523 and AQU-019.
Table 1: In Vitro Potency and Selectivity of MMP-13 Inhibitors
| Compound | MMP-13 IC50 (nM) | Selectivity (IC50 in nM) |
| This compound | 16 | Data not available |
| (Pyrimidine dicarboxamide) | 8[1] | Specific for MMP-13 over other MMPs[1] |
| WAY-170523 | 17[2] | >10,000 (MMP-1), 945 (MMP-9), >1000 (TACE)[3] |
| AQU-019 | 4.8 | >100,000 (MMP-1, -2, -3, -7, -12, -14), 98,000 (MMP-8), 74,000 (MMP-9), 1,000 (MMP-10) |
Table 2: In Vivo Pharmacokinetic Parameters of MMP-13 Inhibitors
| Compound | Animal Model | Dose & Route | Cmax | T½ (half-life) | Key Findings |
| This compound | ApoE-/- Mice | 2.5 mg/kg, i.v. | Not reported | Not reported | Low uptake in metabolic organs, substantial renal clearance, high metabolic stability. |
| AQU-019 | Male Lewis Rats | 1 mg/kg, oral gavage | 17% increase over non-deuterated parent | Not explicitly stated, but AUC0-t increased by 68% | Deuteration improved oral bioavailability. |
| WAY-170523 | Mice | i.p. injection | Not reported | Not reported | Abolished isoproterenol-dependent cardiac dysfunction.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and critical evaluation.
In Vitro MMP-13 Enzyme Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on commercially available fluorescence-based MMP-13 inhibitor assay kits.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute recombinant human MMP-13 enzyme to a working concentration in the provided assay buffer.
-
Prepare the fluorogenic MMP-13 substrate solution in assay buffer.
-
-
Assay Procedure :
-
Add the diluted test inhibitor to the wells of a 96-well microplate.
-
Add the diluted MMP-13 enzyme to the wells and incubate at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths are substrate-dependent, e.g., 340 nm/440 nm).
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Atherosclerosis Study in ApoE-/- Mice (Adapted Protocol)
This protocol is based on studies investigating the effect of selective MMP-13 inhibitors on the development of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice.[4]
-
Animal Model and Diet :
-
Use male ApoE-/- mice (8-10 weeks old).
-
Feed the mice a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a specified period (e.g., 10-16 weeks) to induce atherosclerotic plaque formation.
-
-
Inhibitor Administration :
-
Prepare the MMP-13 inhibitor (e.g., this compound) in a suitable vehicle for the chosen route of administration (e.g., in 0.5% methylcellulose (B11928114) for oral gavage).
-
Administer the inhibitor to the treatment group of mice at a specified dose and frequency (e.g., daily oral gavage). The control group receives the vehicle only.
-
-
Endpoint Analysis :
-
At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline.
-
Excise the aorta and heart.
-
Histological Analysis : Embed the aortic root in OCT medium and prepare cryosections. Stain sections with Oil Red O (for lipid deposition), Masson's Trichrome (for collagen), and antibodies against markers for macrophages (e.g., CD68) and smooth muscle cells (e.g., α-actin).
-
Quantitative Analysis : Quantify the plaque area, lipid content, collagen content, and cellular composition of the atherosclerotic lesions using image analysis software.
-
MMP-13 Activity Assay : Homogenize a portion of the aorta and measure MMP-13 activity using a specific activity assay kit.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the MMP-13 signaling pathway and a typical experimental workflow for evaluating MMP-13 inhibitors.
Caption: Simplified signaling pathway of MMP-13 activation and its inhibition by this compound.
Caption: General experimental workflow for the in vitro and in vivo evaluation of MMP-13 inhibitors.
References
A Head-to-Head Comparison of MMP-13 Inhibitors: MMP-13-IN-1 vs. CL-82198
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for investigating the role of Matrix Metalloproteinase-13 (MMP-13) in pathological processes such as osteoarthritis and cancer. This guide provides an objective, data-driven comparison of two commercially available MMP-13 inhibitors: MMP-13-IN-1 and CL-82198.
This comparison summarizes their biochemical potency, selectivity, and mechanism of action, supported by experimental data. Detailed protocols for key assays are also provided to enable researchers to replicate and validate these findings.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and CL-82198, highlighting the significant difference in their potency.
| Parameter | This compound | CL-82198 |
| MMP-13 IC50 | 16 nM | 10 µM |
| Selectivity | Highly Selective | Selective |
| MMP-1 IC50 | >5 µM | No Inhibition |
| MMP-2 IC50 | >5 µM | - |
| MMP-8 IC50 | >5 µM | - |
| MMP-9 IC50 | >5 µM | No Inhibition |
| MMP-14 (MT1-MMP) IC50 | >5 µM* | - |
| TACE IC50 | - | No Inhibition |
Mechanism of Action
This compound is a potent and highly selective inhibitor of MMP-13. While the exact binding mode is not extensively detailed in publicly available literature, its low nanomolar potency suggests a high-affinity interaction with the enzyme's active site.
CL-82198 is a selective inhibitor of MMP-13 that functions through a distinct mechanism. It binds to the S1' subsite of the MMP-13 active site, a pocket that is structurally different from that of other MMPs. This specific interaction is the basis for its selectivity, as it does not show inhibitory activity against MMP-1, MMP-9, or Tumor Necrosis Factor-α Converting Enzyme (TACE).
Mandatory Visualization: MMP-13 Signaling Pathway in Osteoarthritis
The following diagram illustrates the central role of MMP-13 in the signaling pathways that lead to cartilage degradation in osteoarthritis.
Caption: MMP-13 signaling cascade in osteoarthritis.
Experimental Protocols
Fluorometric MMP-13 Inhibitor Assay Protocol (IC50 Determination)
This protocol is adapted from commercially available fluorometric MMP-13 assay kits and can be used to determine the IC50 values of this compound and CL-82198.
Materials:
-
Recombinant human MMP-13 (active)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Inhibitors: this compound and CL-82198 dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation/Emission ~328/420 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of each inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective wells. For the control (no inhibitor) and blank wells, add 10 µL of Assay Buffer with the same DMSO concentration as the inhibitor wells.
-
Add 20 µL of diluted recombinant human MMP-13 to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Add 20 µL of the substrate solution to all wells to start the reaction.
-
Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the control (no inhibitor) well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
-
In Vitro Cartilage Explant Degradation Assay
This assay assesses the ability of the inhibitors to prevent cartilage degradation in a tissue-based model.
Materials:
-
Bovine or porcine articular cartilage explants
-
DMEM/F-12 culture medium supplemented with antibiotics
-
Interleukin-1α (IL-1α) or other pro-inflammatory stimulus
-
This compound and CL-82198
-
Dimethylmethylene blue (DMMB) dye solution for glycosaminoglycan (GAG) quantification
-
Papain digestion buffer
-
BCA Protein Assay Kit
Procedure:
-
Cartilage Explant Culture:
-
Harvest cylindrical cartilage explants from fresh bovine or porcine joints under sterile conditions.
-
Culture the explants in DMEM/F-12 medium for 24-48 hours to equilibrate.
-
-
Induction of Cartilage Degradation and Inhibitor Treatment:
-
Replace the medium with fresh medium containing a pro-inflammatory stimulus (e.g., 10 ng/mL IL-1α) to induce MMP-13 expression and cartilage degradation.
-
In parallel, treat stimulated explants with different concentrations of this compound or CL-82198.
-
Include a control group with the stimulus but no inhibitor, and a basal group with no stimulus or inhibitor.
-
Culture the explants for 4-7 days, collecting the conditioned medium and replacing it with fresh medium containing the respective treatments every 2-3 days.
-
-
Assessment of Cartilage Degradation (GAG Release):
-
At the end of the culture period, collect the conditioned medium from all time points.
-
Quantify the amount of sulfated glycosaminoglycans (sGAGs) released into the medium using the DMMB colorimetric assay. Measure the absorbance at 525 nm.
-
Digest the remaining cartilage explants with papain to determine the residual sGAG content.
-
Calculate the percentage of GAG release by dividing the amount of GAG in the medium by the total GAG (medium + explant).
-
-
Data Analysis:
-
Compare the percentage of GAG release between the different treatment groups. A significant reduction in GAG release in the inhibitor-treated groups compared to the stimulated control indicates a protective effect.
-
Conclusion
This compound emerges as a significantly more potent inhibitor of MMP-13 in biochemical assays compared to CL-82198, with an IC50 in the low nanomolar range versus the micromolar range for CL-82198. Both compounds are reported to be selective for MMP-13. The choice between these inhibitors will depend on the specific requirements of the research. For applications requiring high potency, this compound is the superior choice. CL-82198, with its well-defined mechanism of action targeting the S1' pocket, may be valuable for studies focused on this specific mode of inhibition. The provided experimental protocols offer a framework for researchers to independently verify these findings and further investigate the roles of MMP-13 in their specific models.
A Comparative Review of MMP-13 Inhibitors: Efficacy, Selectivity, and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and selectivity of various Matrix Metalloproteinase-13 (MMP-13) inhibitors, supported by experimental data. MMP-13 is a key enzyme in the degradation of type II collagen, making it a prime therapeutic target for diseases like osteoarthritis and atherosclerosis.
Introduction to MMP-13 Inhibition
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, plays a crucial role in tissue remodeling and the breakdown of the extracellular matrix.[1] While essential for normal physiological processes, its overexpression is implicated in the pathology of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer.[2][3] The development of potent and selective MMP-13 inhibitors is a significant area of research aimed at preventing pathological tissue degradation.[4] This guide focuses on MMP-13-IN-1 and other notable selective inhibitors, presenting a comparative analysis of their performance based on available scientific literature.
Efficacy and Selectivity of MMP-13 Inhibitors
The ideal MMP-13 inhibitor combines high potency against its target with minimal activity against other MMPs to reduce off-target effects. The following tables summarize the in vitro potency and selectivity of this compound and other representative MMP-13 inhibitors.
Table 1: In Vitro Potency of MMP-13 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | MMP-13 | 16[5] | - |
| AQU-019 | MMP-13 | 4.8[6] | - |
| Compound 5 | MMP-13 | 3.0 ± 0.2[7] | - |
| Compound 24f | MMP-13 | 0.5[7] | 0.19[7] |
| BI-4394 | MMP-13 | 1[8] | - |
| RF036 | MMP-13 | 3.4 - 4.9[7] | 2.7[7] |
Table 2: Selectivity Profile of Various MMP-13 Inhibitors (IC50 in nM)
| Compound | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-10 | MMP-12 | MMP-14 |
| AQU-019 [6] | >100,000 | >100,000 | >100,000 | >100,000 | 98,000 | 74,000 | 1,000 | >100,000 | >100,000 |
| Compound 24f [7] | >10,000 | - | - | - | - | - | - | - | - |
| BI-4394 [8] | >1,000-fold selective | >1,000-fold selective | >1,000-fold selective | - | - | >1,000-fold selective | - | - | >1,000-fold selective |
| RF036 [7] | >5,000 | >5,000 | - | - | >5,000 | >5,000 | - | - | >5,000 |
Experimental Protocols
The data presented above is derived from various in vitro assays designed to measure the inhibitory activity of compounds against MMPs. A common method is the Fluorescence Resonance Energy Transfer (FRET) assay.
MMP-13 Inhibition Assay (FRET-based)
This assay quantifies the enzymatic activity of MMP-13 by measuring the cleavage of a specific fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Inhibitor compounds (dissolved in a suitable solvent like DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the active MMP-13 enzyme to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Setup: To each well of the microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
MMP-13 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 325/393 nm).
-
Data Analysis: The initial reaction velocity is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated relative to the uninhibited control. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which MMP-13 operates is crucial for drug development. The diagrams below illustrate a key signaling pathway involving MMP-13 in osteoarthritis and a typical workflow for evaluating MMP inhibitors.
Caption: Inflammatory signaling pathways leading to MMP-13 production and cartilage degradation in osteoarthritis.
Caption: A typical workflow for the screening and characterization of selective MMP-13 inhibitors.
Conclusion
The development of selective MMP-13 inhibitors holds significant promise for the treatment of diseases characterized by excessive collagen degradation. While this compound shows good potency, a comprehensive evaluation of its selectivity is crucial for assessing its therapeutic potential. The data presented for other inhibitors like AQU-019 and BI-4394 highlight the feasibility of achieving high selectivity. Future research should continue to focus on optimizing both the potency and selectivity of MMP-13 inhibitors, alongside in-depth studies in relevant in vivo models to translate these promising in vitro findings into effective clinical therapies.
References
- 1. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Mmp-13-IN-1
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the specific PPE required, considering the nature of the experiment and the potential for exposure.[1] The following table summarizes the recommended PPE for handling Mmp-13-IN-1, based on standard laboratory practices for similar chemical compounds.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | To prevent skin contact with the compound. Gloves must be inspected before use and disposed of properly after handling.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes of chemicals or aerosols.[1] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of any dust or aerosols. If significant aerosolization is expected, a NIOSH-approved respirator may be necessary.[3] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes.[1][4] |
Operational Plan: Safe Handling Workflow
Adherence to a structured workflow is critical for minimizing risk during the handling of this compound. The following diagram outlines the procedural steps for safe preparation, handling, and cleanup.
Caption: Procedural workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Treat as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid chemical waste. Place in a designated, labeled waste container. |
| Contaminated Gloves, Bench Paper, etc. | Dispose of as solid chemical waste in a designated, labeled container. |
| Liquid Waste (e.g., from assays) | Collect in a labeled, sealed waste container. Do not pour down the drain.[2] Discharge into the environment must be avoided.[2] |
Important Considerations:
-
Always handle this compound in accordance with good industrial hygiene and safety practices.[2]
-
Wash hands thoroughly before breaks and at the end of the workday.[2]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.
-
In case of a spill, avoid dust formation and breathing vapors.[2] Evacuate personnel to a safe area and wear appropriate PPE for cleanup.[2] Collect the spilled material and place it in a suitable container for disposal.[2]
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
